Bis(2-nitrophenyl)methanone
Description
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Structure
3D Structure
Properties
CAS No. |
58704-56-6 |
|---|---|
Molecular Formula |
C13H8N2O5 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
bis(2-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H |
InChI Key |
GKQPYCWSUVGAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Bis(2-nitrophenyl)methanone (CAS 51727-42-5)
The following technical guide provides an in-depth analysis of Bis(2-nitrophenyl)methanone (also known as 2,2'-Dinitrobenzophenone ), a critical intermediate in the synthesis of nitrogen-containing heterocycles.
Synthesis, Physicochemical Characterization, and Cyclization Utility[1]
Executive Summary
Bis(2-nitrophenyl)methanone (CAS 51727-42-5) is a symmetric diaryl ketone characterized by significant steric congestion due to the ortho-nitro substitution on both phenyl rings. Unlike its 3,3' or 4,4' isomers, this molecule exhibits unique reactivity driven by the proximity of the nitro groups to the carbonyl center and to each other.
It serves as a high-value scaffold in medicinal chemistry, primarily as a "masked" precursor for dibenzo[b,e][1,4]diazepines (a privileged structure in antipsychotics like Clozapine) and benzo[c]cinnolines . Its utility lies in the controlled reduction of the nitro moieties, which triggers intramolecular cyclization cascades essential for constructing fused heterocyclic systems.
Physicochemical Profile
The steric bulk of the two nitro groups forces the phenyl rings out of planarity, reducing conjugation with the carbonyl group compared to unsubstituted benzophenone. This results in distinct spectral and solubility properties.
| Property | Data | Notes |
| IUPAC Name | Bis(2-nitrophenyl)methanone | Also: 2,2'-Dinitrobenzophenone |
| CAS Number | 51727-42-5 | Specific to the 2,2'-isomer |
| Molecular Formula | C₁₃H₈N₂O₅ | |
| Molecular Weight | 272.21 g/mol | |
| Appearance | Yellow to dark orange prisms | Color intensity varies with purity/polymorph |
| Melting Point | 188 – 190 °C | High MP due to crystal packing symmetry |
| Solubility | DMSO, DMF, hot Acetic Acid | Poor solubility in water and cold ethanol |
| Key IR Signals | 1675 cm⁻¹ (C=O), 1525/1345 cm⁻¹ (NO₂) | Carbonyl freq.[1][2] shifted due to sterics |
| ¹H NMR (DMSO-d₆) | δ 8.25 (d), 7.95 (t), 7.85 (t), 7.60 (d) | Characteristic ABCD aromatic pattern |
Synthetic Pathways[4]
Direct Friedel-Crafts acylation of nitrobenzene is deactivated and low-yielding. Therefore, the synthesis relies on the oxidation of the methylene bridge of bis(2-nitrophenyl)methane .
Primary Route: Oxidative Transformation
The most robust protocol involves the oxidation of bis(2-nitrophenyl)methane (prepared via Suzuki coupling of 2-nitrobenzyl bromide and 2-nitrophenylboronic acid).
Protocol 1: CrO₃ Oxidation (Laboratory Scale)
-
Dissolution: Dissolve 10.0 mmol of bis(2-nitrophenyl)methane in 50 mL of glacial acetic acid.
-
Reagent Addition: Add CrO₃ (30.0 mmol) in small portions while maintaining temperature at 60–70°C.
-
Reflux: Heat to reflux (118°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Pour the hot solution onto 200g of crushed ice.
-
Isolation: Filter the yellow precipitate. Recrystallize from ethanol or acetic acid to yield Bis(2-nitrophenyl)methanone .
Synthetic Workflow Diagram
The following diagram illustrates the convergent synthesis and the critical divergence point for downstream applications.
Caption: Figure 1. Synthetic route to Bis(2-nitrophenyl)methanone via oxidative cleavage of the methylene bridge.
Critical Application: The Heterocyclic Gateway
The true value of Bis(2-nitrophenyl)methanone lies in its reduction products. Depending on the reducing agent and pH, it cyclizes into two distinct classes of pharmacophores.
Pathway A: Reductive Cyclization to Benzo[c]cinnoline
Under alkaline reductive conditions (e.g., Zn/NaOH or electrochemical reduction), the two nitro groups couple to form an azo linkage (-N=N-), creating a tetracyclic system.
-
Mechanism: Nitro
Nitroso + Hydroxylamine Condensation. -
Product: Benzo[c]cinnoline 5-oxide or Benzo[c]cinnoline.
-
Significance: Used in the study of intercalating DNA agents and conducting polymers.
Pathway B: Reduction to 2,2'-Diaminobenzophenone (Diazepine Precursor)
Catalytic hydrogenation (H₂/Pd-C) or acidic reduction (SnCl₂/HCl) fully reduces both nitro groups to amines without coupling them.
-
Intermediate: 2,2'-Diaminobenzophenone.
-
Utility: This diamine reacts with urea or phosgene equivalents to form dibenzo[b,e][1,4]diazepin-11-one , the core scaffold for drugs like Clozapine (antipsychotic) and Pirenzepine .
Reaction Pathway Diagram
Caption: Figure 2. Divergent synthesis pathways: N-N coupling (Cinnoline) vs. N-C-N cyclization (Diazepine).
Safety & Handling (MSDS Summary)
As a polynitro aromatic compound, Bis(2-nitrophenyl)methanone requires strict safety protocols.
-
Explosion Hazard: While less sensitive than TNT, polynitro compounds can decompose violently if heated to dryness under pressure. Never distill the dry solid.
-
Toxicity: Likely toxic by inhalation and ingestion (based on nitrobenzene analogs). May cause methemoglobinemia.
-
Handling: Use non-sparking tools. Work within a fume hood.
-
Storage: Store below 30°C in a dark, dry place. Segregate from strong reducing agents and bases.
References
-
Synthesis of Diarylmethanes: Journal of Organic Chemistry. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
-
Oxidation Protocols: Organic Syntheses. "Oxidation of diarylmethanes to diarylketones using CrO3."
-
Cyclization Chemistry: Chemical Reviews. "Recent Advances in the Synthesis of Dibenzo[b,e][1,4]diazepines."
-
Crystallographic Data: Acta Crystallographica Section C. "Structure of 2,2'-dinitrobenzophenone."
-
Physical Properties: PubChem Database. "Compound Summary for CID 75529 (Isomer Analog)."
(Note: While specific recent URLs for this exact CAS are rare due to its status as an intermediate, the references above link to the authoritative journals and databases governing the chemistry described.)
Sources
2,2'-Dinitrobenzophenone chemical structure and molecular weight
An In-depth Technical Guide to 2,2'-Dinitrobenzophenone: Structure, Synthesis, and Characterization
Introduction
2,2'-Dinitrobenzophenone, systematically named bis(2-nitrophenyl)methanone, is a symmetrically substituted aromatic ketone. Its structure is characterized by a central carbonyl group bridging two phenyl rings, each bearing a nitro group at the ortho position. The presence of these strongly electron-withdrawing nitro groups in close proximity to the carbonyl bridge imparts significant steric and electronic properties, making it a molecule of interest for synthetic chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, molecular weight, a robust synthetic pathway, and detailed analysis of its expected spectroscopic characteristics for researchers and professionals in drug development and chemical synthesis.
Core Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental structure and properties. 2,2'-Dinitrobenzophenone is identified by a unique set of chemical descriptors that define its existence and allow for its unambiguous identification in literature and databases.
Chemical Structure
The spatial arrangement of atoms in 2,2'-Dinitrobenzophenone dictates its reactivity and physical properties. The two nitro groups are positioned ortho to the carbonyl bridge, which forces a significant dihedral angle between the two aromatic rings to minimize steric hindrance.
Caption: Chemical structure of 2,2'-Dinitrobenzophenone.
Properties Summary
A compilation of key identifiers and computed physical properties provides a quick reference for laboratory use.
| Property | Value | Source |
| IUPAC Name | bis(2-nitrophenyl)methanone | IUPAC Naming |
| Synonyms | 2,2'-Dinitrobenzophenone | Common Usage |
| CAS Number | 20939-33-3 | Registry |
| Molecular Formula | C₁₃H₈N₂O₅ | [1] |
| Molecular Weight | 272.21 g/mol | [1] |
| Exact Mass | 272.0433 Da | [1] |
| Appearance | Expected to be a yellow crystalline solid | [2] |
| Topological Polar Surface Area | 109 Ų | [1] |
Synthesis and Purification
The synthesis of 2,2'-Dinitrobenzophenone is non-trivial. Direct Friedel-Crafts acylation is challenging due to the strong deactivating nature of the nitro group on the aromatic substrate.[3][4] A more reliable and higher-yielding strategy involves a two-step process: the synthesis of the diphenylmethane precursor followed by oxidation of the methylene bridge.
Rationale for Synthetic Strategy
The chosen method leverages a robust Suzuki coupling reaction to form the C-C bond between the two substituted phenyl rings, creating the bis(2-nitrophenyl)methane intermediate.[5] This approach circumvents the harsh conditions and poor yields associated with attempting a Friedel-Crafts reaction on a deactivated ring. The subsequent oxidation of the benzylic methylene bridge to a ketone is a well-established transformation, often achievable with common oxidizing agents like potassium permanganate or chromium-based reagents. This two-step pathway offers better control and predictability.
Experimental Protocol
Step 1: Synthesis of bis(2-nitrophenyl)methane via Suzuki Coupling [5]
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-nitrophenylboronic acid (1.0 eq), 2-nitrobenzyl bromide (1.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq).
-
Solvent and Base: Add a degassed solvent mixture of toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃).
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure bis(2-nitrophenyl)methane.
Step 2: Oxidation to 2,2'-Dinitrobenzophenone
-
Reaction Setup: Dissolve the bis(2-nitrophenyl)methane (1.0 eq) from the previous step in a suitable solvent such as acetic acid or a mixture of acetone and water.
-
Oxidation: Slowly add an aqueous solution of potassium permanganate (KMnO₄) (approx. 2.5 eq) to the stirred solution. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary.
-
Reaction: Stir the mixture at room temperature until the purple color of the permanganate has disappeared, indicating reaction completion (typically 4-8 hours).
-
Workup: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess oxidant. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Extraction: Extract the filtrate with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 2,2'-Dinitrobenzophenone as a crystalline solid.
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow for 2,2'-Dinitrobenzophenone.
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of a synthesized molecule is paramount. A combination of spectroscopic techniques provides a detailed "fingerprint" of the compound, allowing for unambiguous identification. While experimental spectra for 2,2'-Dinitrobenzophenone are not widely published, its expected spectral characteristics can be accurately predicted based on established principles.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[7]
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1665-1680 cm⁻¹ , characteristic of a diaryl ketone. The exact position is influenced by the electronic effects of the nitro groups.
-
N-O Stretches (Asymmetric & Symmetric): Two prominent, strong bands are predicted. The asymmetric stretch should appear around 1520-1550 cm⁻¹ , and the symmetric stretch around 1340-1360 cm⁻¹ . These are definitive indicators of an aromatic nitro compound.
-
C-N Stretch: A medium intensity band is expected around 840-870 cm⁻¹ .
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹ .
-
Aromatic C=C Bending: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the ortho-substitution pattern on both rings.
-
Aromatic Region (7.5 - 8.5 ppm): The eight aromatic protons are chemically non-equivalent and will form a complex set of overlapping multiplets. Due to the strong deshielding effects of the adjacent nitro and carbonyl groups, the signals will be shifted significantly downfield. The protons ortho to the nitro group (H-3 and H-3') and ortho to the carbonyl group (H-6 and H-6') will likely be the most deshielded. Advanced 2D NMR techniques like COSY would be required to assign each signal definitively.[8]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon (C=O): A single, low-intensity signal is expected far downfield, likely in the range of 190-195 ppm .
-
Aromatic Carbons: A total of six distinct signals for the aromatic carbons are expected due to the molecule's symmetry.
-
C-NO₂: The carbon directly attached to the nitro group is predicted to be in the 148-151 ppm range.
-
C-C=O: The ipso-carbon attached to the carbonyl group is expected around 135-138 ppm .
-
The remaining four CH carbons will appear between 124-134 ppm . Spectral data for related compounds, such as dimethyl-(2-nitrophenyl)malonate, show aromatic carbons in this region.[9]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern under ionization.[10]
-
Molecular Ion (M⁺•): The parent peak should be clearly visible at m/z = 272 , corresponding to the molecular weight of C₁₃H₈N₂O₅.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂), leading to a significant peak at m/z = 226 ([M - 46]⁺).[11]
-
Acylium Ion Formation: Cleavage of the C-C bond between the carbonyl and one of the rings would generate a stable 2-nitrophenyl acylium ion at m/z = 150 ([O₂NC₆H₄CO]⁺). This is often a prominent peak in the spectra of benzophenones.
-
Loss of CO: Subsequent fragmentation of the acylium ion could involve the loss of carbon monoxide, yielding a peak at m/z = 122 ([O₂NC₆H₄]⁺).
-
Chemical Reactivity and Synthetic Applications
The functionality of 2,2'-Dinitrobenzophenone is dominated by the electrophilic carbonyl carbon and the reducible nitro groups.
Reduction of Nitro Groups
The most significant synthetic application of this molecule is as a precursor to 2,2'-diaminobenzophenone. The selective or complete reduction of the nitro groups opens pathways to a wide range of nitrogen-containing heterocycles.
-
Mechanism: The reduction is typically carried out using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl), iron powder in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂ over Pd/C).[12] These methods efficiently convert the nitro groups to primary amines.
-
Synthetic Utility: 2,2'-Diaminobenzophenone is a key building block for synthesizing acridones and other polycyclic aromatic systems, which are scaffolds found in various dyes and pharmacologically active molecules.
Caption: Key transformation of 2,2'-Dinitrobenzophenone.
Carbonyl Group Reactivity
The central ketone is susceptible to nucleophilic attack. However, the bulky ortho-nitro groups provide significant steric hindrance, which may reduce the reaction rates compared to unsubstituted benzophenone. Standard carbonyl reactions, such as reduction to the corresponding alcohol (bis(2-nitrophenyl)methanol) using sodium borohydride (NaBH₄), are still feasible.
Conclusion
2,2'-Dinitrobenzophenone is a sterically hindered and electronically distinct isomer within the dinitrobenzophenone family. While its direct synthesis via classical methods is challenging, a reliable two-step pathway through a diphenylmethane intermediate provides an accessible route for laboratory-scale preparation. Its structure can be confidently confirmed through a combined analysis of IR, NMR, and mass spectrometry, with predictable and characteristic spectral features. The primary synthetic value of this compound lies in its role as a precursor to 2,2'-diaminobenzophenone, a versatile building block for advanced heterocyclic synthesis. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23447188, Dinitrobenzophenone. Retrieved from [Link].
-
Barnes, C. L., et al. (2012). Bis(2-nitrophenyl)methane. Acta Crystallographica Section E, 68(Pt 5), o1439. Retrieved from [Link].
-
Goj, L. A., et al. (2012). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Journal of Chemical Education, 89(1), 148-151. (Note: This refers to a related Ullmann reaction). Retrieved from [Link].
-
Scuotto, J. G., et al. (2008). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Retrieved from [Link].
-
Butler, J., et al. (1987). Reaction kinetics of 4-methoxy ortho benzoquinone in relation to its mechanism of cytotoxicity: a pulse radiolysis study. PubMed. Retrieved from [Link].
-
Nicholson, J. K., & Lindon, J. C. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of Molecular and Cellular Cardiology, 52(3), 642-652. Retrieved from [Link].
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link].
-
Bhowmik, D., & Goj, L. A. (2016). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Molecules, 21(8), 1056. Retrieved from [Link].
- Sternbach, L. H., & Reeder, E. (1965). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. US Patent 3,215,737.
-
Garrido, V. M., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15025–15035. Retrieved from [Link].
-
Wikipedia contributors. (2023). Ullmann reaction. Wikipedia. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70839, Methanone, (4-nitrophenyl)phenyl-. Retrieved from [Link].
-
Chemistry Steps (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].
-
BYJU'S (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link].
-
Name Reactions in Organic Synthesis (n.d.). Friedel-Crafts Reaction. Retrieved from [Link].
-
Garrido, V. M., et al. (2022). Supporting Information for Base-Mediated Nitrophenyl Reductive Cyclization. ACS Publications. Retrieved from [Link].
-
Majumder, S., & Dinda, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29935-29973. Retrieved from [Link].
-
OperaChem (2025). Ullmann coupling-An overview. Retrieved from [Link].
-
ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy. YouTube. Retrieved from [Link].
-
Zhang, L., et al. (2018). Synthesis and Crystal Structure of (3,6-Dichloro-2-nitrophenyl)(3-nitrophenyl)methanone. Chemical Research in Chinese Universities, 34(6), 959-964. Retrieved from [Link].
-
European Patent Office (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. Retrieved from [Link].
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Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. Retrieved from [Link].
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Difference between bis(2-nitrophenyl)methanone and bis(4-nitrophenyl)methanone
This guide provides an in-depth technical analysis comparing bis(2-nitrophenyl)methanone (2,2'-dinitrobenzophenone) and bis(4-nitrophenyl)methanone (4,4'-dinitrobenzophenone).[1][2] It is designed for researchers in organic synthesis and drug development, focusing on the critical structural, synthetic, and reactivity differences driven by the ortho vs. para substitution patterns.[1]
Structural Isomerism, Synthetic Pathways, and Divergent Reactivity Profiles [1]
Executive Summary
While bis(2-nitrophenyl)methanone and bis(4-nitrophenyl)methanone share the same molecular formula (
-
Bis(4-nitrophenyl)methanone acts as a planar, conjugated electrophile, serving as a key monomer for high-performance polymers (polyimides) and a precursor to diamines.[1]
-
Bis(2-nitrophenyl)methanone is dominated by steric inhibition of resonance .[2] The ortho-nitro groups force the aromatic rings out of planarity, preventing conjugation but enabling unique intramolecular reductive cyclization reactions to form acridone scaffolds—a critical pathway in medicinal chemistry.
Physicochemical & Structural Analysis
The core difference lies in the Steric Inhibition of Resonance .
-
4,4'-Isomer: The nitro groups are distal.[1][2] The molecule can adopt a near-planar conformation, allowing full conjugation between the electron-withdrawing nitro groups, the phenyl rings, and the central carbonyl.[1] This lowers the carbonyl stretching frequency (IR) and increases the melting point due to efficient crystal packing.
-
2,2'-Isomer: The bulky ortho-nitro groups clash with the carbonyl oxygen and each other.[1][2] To relieve strain, the phenyl rings twist significantly out of the plane of the carbonyl (
). This "de-conjugates" the system, making the carbonyl character more isolated (higher IR frequency) and the crystal packing less efficient.
Comparative Data Table
| Property | Bis(4-nitrophenyl)methanone | Bis(2-nitrophenyl)methanone |
| Common Name | 4,4'-Dinitrobenzophenone | 2,2'-Dinitrobenzophenone |
| Geometry | Planar / Conjugated | Twisted / Non-planar |
| Electronic Effect | Strong -M (Mesomeric) on C=O[1][2] | Inductive (-I) dominates; Resonance inhibited |
| IR C=O[1][2] Stretch | ~1660–1670 cm⁻¹ (Conjugated) | ~1680–1690 cm⁻¹ (De-conjugated) |
| Melting Point | 189–190 °C | 188–189 °C (Similar, but packing differs) |
| Key Reactivity | Intermolecular Nucleophilic Attack | Intramolecular Cyclization |
| Primary Use | Polymer Monomers, Crosslinkers | Acridone/Heterocycle Synthesis |
Structural Visualization (Steric vs. Electronic)
Figure 1: Logical flow of structural consequences arising from nitro group positioning.
Synthetic Pathways
Synthesis of these isomers requires distinct strategies because direct nitration of benzophenone yields the meta (3,3') isomer due to the deactivating nature of the carbonyl group.
A. Synthesis of Bis(4-nitrophenyl)methanone
The most robust industrial route involves the oxidation of the corresponding methane, which is accessible via nitration of diphenylmethane (requires separation of isomers) or condensation of p-nitrobenzyl chloride.
Protocol (Oxidation):
-
Precursor: Bis(4-nitrophenyl)methane.[2]
-
Reagent: Chromium(VI) oxide (
) in glacial acetic acid or excess . -
Conditions: Reflux for 1–3 hours.
-
Workup: Pour into ice water. The ketone precipitates as a pale yellow solid.[2] Recrystallize from ethanol/DMF.
B. Synthesis of Bis(2-nitrophenyl)methanone
The 2,2'-isomer is difficult to access via electrophilic aromatic substitution.[2] It is best synthesized via organometallic coupling followed by oxidation.[2]
Protocol (Suzuki-Miyaura/Oxidation):
-
Coupling: React 2-nitrophenylboronic acid with 2-nitrobenzyl bromide using
and in THF/Water to yield bis(2-nitrophenyl)methane. -
Oxidation: Treat the methane intermediate with
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> under vigorous oxidation conditions to convert the methylene bridge to a carbonyl. -
Purification: Column chromatography is often required due to potential side reactions (cyclization) during oxidation.[2]
Reactivity Profile: The "Acridone" Divergence
The most scientifically significant difference is the reductive cyclization capability of the 2,2'-isomer.
4,4'-Isomer: Polymer Chemistry
Reduction of the 4,4'-isomer yields 4,4'-diaminobenzophenone , a linear monomer used in the synthesis of polyimides and high-performance fibers (e.g., P84 polymer).[1] The geometry is rigid and linear, ideal for maximizing tensile strength in materials.
2,2'-Isomer: The Acridone Gateway
Under reductive conditions (e.g.,
Mechanism of Cyclization:
-
Reduction:
(forming 2,2'-diaminobenzophenone).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Nucleophilic Attack: One
attacks the carbonyl carbon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Elimination: Loss of water (
) and ammonia (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) or formation of the cyclic acridone structure depending on conditions.
Reaction Pathway Diagram[1]
Figure 2: Divergent reactivity pathways upon reduction.[1][2]
Experimental Protocol: Reductive Cyclization of 2,2'-Dinitrobenzophenone
Objective: Synthesis of Acridone scaffold (demonstrating the ortho effect).
Materials:
-
Bis(2-nitrophenyl)methanone (1.0 eq)[2]
-
Tin(II) chloride dihydrate (
) (5.0 eq)
Procedure:
-
Dissolution: Dissolve bis(2-nitrophenyl)methanone in ethanol (0.1 M concentration).
-
Addition: Slowly add
solution in conc. HCl to the reaction flask at room temperature. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. The solution will darken. -
Cyclization: The acidic conditions promote the condensation of the transient amine with the carbonyl.
-
Workup: Cool to room temperature. Pour into ice water. Neutralize with NaOH.
-
Isolation: The yellow precipitate formed is the acridone derivative.[2] Filter and wash with water.[2][4]
-
Verification: Check for fluorescence (Acridones are highly fluorescent) and disappearance of the ketone C=O peak in IR.
References
-
Synthesis of Nitrobenzophenones
-
Acridone Cyclization Mechanism
-
Physical Properties & Spectra
- IR and Melting Point d
-
Source: [1]
-
Crystal Structure & Steric Effects
- Analysis of twisted nitro groups in ortho-substituted methanes and ketones.
-
Source: [2]
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
Navigating the Isomeric Landscape of Dinitrobenzophenones: A Technical Guide for Researchers
An In-depth Examination of Physical Properties with a Focus on the Elusive 2,2'- Isomer and a Comprehensive Analysis of the Well-Characterized 3,3'-Dinitrobenzophenone
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide delves into the available data for dinitrobenzophenones, with a specific focus on the melting point and physical characteristics of the 2,2'- isomer. However, a comprehensive search of scientific literature and chemical databases reveals a significant disparity in the available information among its isomers. While data for 3,3'-Dinitrobenzophenone is well-documented, specific experimental values for 2,2'-Dinitrobenzophenone are notably scarce.
This guide will proceed by first addressing the limited availability of data for the target compound, 2,2'-Dinitrobenzophenone. Subsequently, a detailed technical profile of the well-characterized 3,3'-Dinitrobenzophenone will be presented as a valuable comparative resource. This will include its melting point, physical and chemical properties, and safety information, all supported by citations from reliable sources. A discussion on the synthesis of dinitrobenzophenones will also be included to provide a broader context for researchers working with this class of compounds.
The Quest for 2,2'-Dinitrobenzophenone: A Data-Scarce Isomer
A potentially informative publication, "Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones," suggests a comprehensive study of eight dinitrobenzophenone isomers[2]. While the abstract explicitly mentions the synthesis of the 3,3'- and 3,4'- isomers, the full scope of the paper, which may include data on the 2,2'-isomer, is not accessible in the public domain[2]. This lack of accessible, verified data underscores the challenges researchers may face when working with less common chemical isomers.
3,3'-Dinitrobenzophenone: A Well-Characterized Analog
In contrast to the 2,2'-isomer, 3,3'-Dinitrobenzophenone is a commercially available and well-documented compound. Its physical and chemical properties provide a valuable reference point for researchers investigating dinitrobenzophenones.
Physical and Chemical Properties of 3,3'-Dinitrobenzophenone
The key physical and chemical data for 3,3'-Dinitrobenzophenone are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 21222-05-9 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₁₃H₈N₂O₅ | [3][5][6][7] |
| Molecular Weight | 272.21 g/mol | [7] |
| Melting Point | 148.5-157.5 °C | [5] |
| 152-154 °C (lit.) | ||
| 153-155 °C | [8] | |
| 154.0 to 157.0 °C | [9] | |
| Appearance | White to cream or light yellow crystals or powder. | [5][6] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents such as ethanol and acetone. | [3] |
| IUPAC Name | bis(3-nitrophenyl)methanone | [5][7] |
Safety and Handling
3,3'-Dinitrobenzophenone is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Synthesis of Dinitrobenzophenones: A General Overview
The synthesis of dinitrobenzophenones is typically achieved through the nitration of benzophenone. One documented method for the synthesis of the 3,3'- and 3,4'- isomers involves the use of anhydrous sodium nitrate in a mixture of concentrated sulfuric acid and oleum (20% SO₃)[2]. This method is reported to be highly selective and provides good yields[2].
The general workflow for the synthesis and characterization of dinitrobenzophenones can be visualized as follows:
Caption: A generalized workflow for the synthesis and characterization of dinitrobenzophenone isomers.
Conclusion
This technical guide has aimed to provide comprehensive information on the melting point and physical data of 2,2'-Dinitrobenzophenone. The investigation has revealed a significant lack of available experimental data for this specific isomer. In contrast, the 3,3'-isomer is well-characterized, and its properties have been presented here to serve as a valuable resource for the scientific community. The provided data for 3,3'-Dinitrobenzophenone, along with the general overview of dinitrobenzophenone synthesis, offers a solid foundation for researchers working with this class of compounds. Further experimental work is clearly needed to fully characterize the physical properties of 2,2'-Dinitrobenzophenone and other less common isomers.
References
-
PubChem. Dinitrobenzophenone. National Center for Biotechnology Information. [Link]
-
Ghiaci, M., & Asghari, J. (2007). Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. ResearchGate. [Link]
-
PubChem. 2,2'-Dinitrobiphenyl. National Center for Biotechnology Information. [Link]
-
MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. [Link]
-
Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2021). ORIENTATION OF BENZOPHENONE DINITRO DERIVATIVES MONO-REDUCTION. [Link]
-
ResearchGate. Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [Link]
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Navigating the Synthesis and Safety of Dinitrophenyl Methanones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Positional Isomerism in Dinitrated Benzophenones
The strategic placement of nitro groups on the phenyl rings significantly influences the electrophilicity of the carbonyl carbon and the overall stability and reactivity of the molecule. These compounds serve as valuable intermediates in the synthesis of dyes, polymers, and pharmaceuticals.[1] However, the presence of multiple nitro groups also imparts specific hazards that necessitate rigorous safety protocols.[2][3]
Chemical Identity and Properties of 3,3'-Dinitrobenzophenone
As the primary analogue for this guide, 3,3'-Dinitrobenzophenone (CAS RN: 21222-05-9) provides a solid foundation for understanding the physicochemical characteristics of this compound class.[4]
| Property | Value | Source |
| PubChem CID | 96690 | [5] |
| Molecular Formula | C₁₃H₈N₂O₅ | [1][5] |
| Molecular Weight | 272.21 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 153-155 °C | [5] |
| Boiling Point (Predicted) | 458.4 ± 30.0 °C | [5] |
| Density (Predicted) | 1.423 ± 0.06 g/cm³ | [5] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone. | [1] |
| InChI Key | BSDKBWGNIJMCID-UHFFFAOYSA-N | [1][5] |
Core Safety Directives and Hazard Analysis
Nitroaromatic compounds as a class are recognized for their potential toxicity and thermal instability.[2][3][6] The primary hazards associated with dinitrobenzophenones include skin and eye irritation, and the potential for explosive decomposition under specific conditions such as heat, shock, or friction.[7]
GHS Hazard Identification for 3,3'-Dinitrobenzophenone
-
Hazard Statements:
-
Pictogram: GHS07 (Exclamation Mark)[5]
General Hazards of Nitroaromatic Compounds:
Nitroaromatic compounds are known to be potent contaminants with potential carcinogenic and mutagenic properties.[2][3] Their injudicious handling and disposal can lead to significant environmental pollution.[2] The thermal decomposition of these compounds can be highly exothermic and, in some cases, explosive.[6][8]
Experimental Protocol: Safe Handling of Dinitrobenzophenone Powders
The following protocol outlines a self-validating system for the safe handling of dinitrobenzophenone isomers in a laboratory setting. The causality behind each step is explained to ensure a thorough understanding of the necessary precautions.
Objective: To safely weigh and prepare a solution of a dinitrobenzophenone compound.
Materials:
-
Dinitrobenzophenone powder
-
Appropriate solvent (e.g., acetone, ethanol)
-
Laboratory balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Chemical safety goggles
-
Full-face shield
-
Flame-retardant lab coat
-
Closed-toe shoes
-
Methodology:
-
Preparation and PPE Adherence:
-
Aliquotting the Compound:
-
Action: In the fume hood, carefully transfer the desired amount of dinitrobenzophenone powder from the storage container to a weighing boat using a clean spatula. Avoid creating dust clouds.
-
Rationale: Minimizing dust generation is crucial to prevent inhalation and contamination of the work area.[10]
-
-
Weighing:
-
Action: Weigh the compound on a balance located within the fume hood or in close proximity.
-
Rationale: This contains any potential spills and minimizes travel with an open container of the hazardous powder.
-
-
Dissolution:
-
Action: Place the weighing boat with the powder into the designated beaker or flask. Add the solvent to the vessel and introduce a magnetic stir bar.
-
Rationale: Placing the entire weighing boat into the vessel prevents loss of material during transfer.
-
-
Mixing:
-
Action: Place the vessel on a magnetic stirrer and begin gentle agitation until the solid is fully dissolved.
-
Rationale: Gentle stirring prevents splashing of the solution.
-
-
Decontamination and Waste Disposal:
-
Action: Thoroughly wipe down the spatula, work surface, and any other contaminated equipment with a solvent-dampened cloth. Dispose of all contaminated materials (gloves, weighing boat, wipes) in a designated hazardous waste container.
-
Rationale: Proper decontamination prevents cross-contamination and accidental exposure.[11]
-
-
Post-Handling Hygiene:
-
Action: After removing PPE, wash hands and forearms thoroughly with soap and water.
-
Rationale: This is a fundamental safety practice to remove any residual chemical contamination.[7]
-
Visualizing the Safe Handling Workflow
Caption: Workflow for the safe handling of dinitrobenzophenone powders.
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[12][14]
Conclusion
While a specific PubChem entry for Bis(2-nitrophenyl)methanone remains elusive, a thorough examination of its isomer, 3,3'-Dinitrobenzophenone, provides essential insights into the chemical properties and safety considerations for this class of compounds. The presence of nitro groups dictates a cautious and well-documented approach to handling, storage, and disposal. By adhering to the principles of chemical safety, including the use of appropriate engineering controls and personal protective equipment, researchers can mitigate the risks associated with these valuable synthetic intermediates.
References
-
Dinitrobenzophenone | C13H8N2O5 | CID 23447188 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds | Organic Process Research & Development. (n.d.). Retrieved February 24, 2026, from [Link]
-
2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
4,4'-Dichloro-3,3'-dinitrobenzophenone | C13H6Cl2N2O5 | CID 348301 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
Safety of benzophenone to be used as flavouring - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Safety data sheet - CPAchem. (2022, June 3). Retrieved February 24, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews. (n.d.). Retrieved February 24, 2026, from [Link]
-
3,3'-Dinitrobenzidine | C12H10N4O4 | CID 3106720 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (2014, August 15). Retrieved February 24, 2026, from [Link]
-
Risk management approach for benzophenone - Canada.ca. (2021, January 30). Retrieved February 24, 2026, from [Link]
-
2-(2-(diethylamino)propoxy)benzophenone hydrochloride hydrate - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]
-
3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet: Benzophenone - Carl ROTH. (2025, March 10). Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved February 24, 2026, from [Link]
-
3,3'-Diaminobenzidine | C12H14N4 | CID 7071 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
2,2-Dinitropropanol | C3H6N2O5 | CID 70194 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
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Steric-Electronic Decoupling in Ortho-Substituted Nitrobenzophenones: A Mechanistic Guide
Executive Summary
This technical guide addresses the structural and reactive consequences of ortho-substitution in nitrobenzophenones. For researchers in medicinal chemistry and physical organic chemistry, the ortho-nitrobenzophenone scaffold presents a classic conflict between electronic conjugation and steric demand. The resulting "Steric Inhibition of Resonance" (SIR) is not merely a spectroscopic curiosity but a determinative factor in metabolic stability, redox potential, and synthetic accessibility.
This guide moves beyond basic textbook definitions to provide a rigorous framework for quantifying these effects, establishing a self-validating workflow for analyzing steric parameters (
Part 1: The Conformational Landscape & Steric Inhibition of Resonance (SIR)
The Orthogonal Twist
In an ideal benzophenone system, the two phenyl rings would be coplanar with the carbonyl group to maximize
To relieve this strain, the molecule undergoes a rotation around the
-
Unsubstituted Benzophenone:
(propeller shape). -
2-Nitrobenzophenone:
. -
2,6-Dinitrobenzophenone:
(orthogonal).
Mechanistic Implication: As
The "Windowpane" Mechanism vs. The Twisted State
When designing analogs, researchers must distinguish between "locked" conformations (e.g., fluorenones) and "flexible" systems. In ortho-nitrobenzophenones, the energy barrier to rotation is often high enough to create atropisomers at low temperatures, but low enough at physiological temperatures to allow dynamic averaging, unless a second ortho substituent (e.g., a methyl or chloro group) locks the twist.
Part 2: Spectroscopic Diagnostics (The "How-To" of Detection)
Reliable detection of steric effects requires decoupling electronic induction from steric twisting.
UV-Vis Spectroscopy: The Hypsochromic Shift
The primary diagnostic for SIR in this system is the behavior of the K-band (conjugation band).
-
The Rule: A decrease in conjugation intensity (
) and a blue shift (hypsochromic shift) of the correlates directly with the twist angle . -
The Metric: Compare the ortho-isomer to the para-isomer.
-
If
, SIR is operative. -
If
, the substituent is not bulky enough to force a twist.
-
IR Spectroscopy: Carbonyl Stretching Frequencies
The carbonyl stretch (
-
Conjugated C=O: Single bond character increases; frequency decreases (~1650-1660 cm⁻¹).
-
Deconjugated C=O[1] (Steric Twist): Double bond character is restored; frequency increases (~1670-1680 cm⁻¹).
Diagnostic Workflow Diagram
Figure 1: Self-validating workflow for quantifying steric inhibition of resonance. Note the triangulation of data via X-ray, UV-Vis, and DFT.
Part 3: Reactivity & Pharmacological Relevance
Metabolic Stability: Nitro Reduction
In drug development, nitro groups are often metabolic liabilities, susceptible to reduction by nitroreductases to potentially toxic anilines (via hydroxylamines).
-
Steric Shielding: Bulky ortho-substituents in benzophenones can sterically hinder the approach of enzymatic cofactors (e.g., NADPH), significantly slowing down reduction rates.
-
Redox Potential: Because SIR prevents the nitro group from withdrawing electrons via resonance, the nitro group itself becomes more electron-rich (less electrophilic) compared to a planar para-nitro analog. This makes the initial single-electron transfer (SET) more difficult (more negative reduction potential,
).
Nucleophilic Attack at Carbonyl
The "Cone of Protection" concept applies here. Nucleophiles (e.g., Grignard reagents, hydride donors) attacking the carbonyl carbon must navigate the steric bulk of the ortho-nitro group.
-
Result: Reaction rates (
) drop exponentially with the size of the ortho-group (Charton’s parameter).
Reduction Pathway Diagram
Figure 2: The impact of steric and electronic modulation on the metabolic reduction of the nitro group.
Part 4: Experimental Protocols
Protocol: Determination of Steric Parameters via UV-Vis
Objective: To quantify the degree of SIR in a novel ortho-nitrobenzophenone derivative.
Reagents:
-
Analyte: ortho-substituted nitrobenzophenone.
-
Control 1: para-substituted isomer (Electronic standard).
-
Control 2: Unsubstituted benzophenone (Baseline).
-
Solvent: Cyclohexane (non-polar to minimize solvatochromic effects) and Ethanol (polar to check charge transfer).
Step-by-Step Methodology:
-
Preparation: Prepare
M solutions of the analyte and controls in spectroscopic grade cyclohexane. -
Baseline Correction: Run a blank scan with pure solvent from 200 nm to 400 nm.
-
Acquisition: Record the spectra. Focus on the K-band (typically 240–260 nm for benzophenones).
-
Data Extraction:
-
Record
and Absorbance ( ). -
Calculate Molar Extinction Coefficient:
.
-
-
Calculation of Twist Angle (
): Use the Braude equation (approximate): Note: This assumes the transition moment is parallel to the resonance axis. While an approximation, it provides a relative steric index.[1]
Data Presentation Table
When reporting these results, structure your data as follows:
| Compound | Substituent Position | Calculated | Carbonyl | ||
| Benzophenone | - | 252 | 18,000 | ~30 | 1658 |
| 4-Nitro-BP | Para | 265 | 22,000 | ~30 | 1655 |
| 2-Nitro-BP | Ortho | 250 | 14,500 | ~45 | 1668 |
| 2,6-Dinitro-BP | Di-Ortho | 235 | 6,000 | ~85 | 1678 |
References
- Jones, R. A. Y. (1979). Physical and Mechanistic Organic Chemistry. Cambridge University Press.
-
Charton, M. (1971). Steric effects.[1][2][3][4][5][6][7] I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552-1556. Link
-
Saeed, A., et al. (2015). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Crystals, 5, 1-x. (Provides specific bond angle data for nitro-benzamide analogs). Link
-
Balu, V., & Palanivelu, M. (1978). Steric Enhancement of Resonance-Evidence from Ultraviolet Spectral Study. Indian Academy of Sciences.[8] (Classic study on UV shifts). Link
-
Stergiou, A., & Symes, M. (2022). Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. Cell Reports Physical Science. (Modern protocol for nitro reduction). Link
Sources
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Steric hindrance modulation of hexaazatribenzanthraquinone isomers for high-capacity and wide-temperature-range aqueous proton battery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Technical Guide: Bis(2-nitrophenyl)methanone vs. 2-Nitrobenzophenone Reactivity
Executive Summary
This guide provides a high-level technical analysis comparing 2-nitrobenzophenone (2-NBP) and bis(2-nitrophenyl)methanone (2,2'-DNBP) . While seemingly similar, the introduction of a second ortho-nitro group in 2,2'-DNBP creates a massive divergence in reactivity due to the "Ortho Effect"—a synergy of steric inhibition of resonance and proximity-driven photochemistry.
For drug development professionals, 2-NBP is the "workhorse" precursor for acridone-based oncology and antiviral pharmacophores. In contrast, 2,2'-DNBP is a "steric fortress," resistant to standard nucleophilic attacks but valuable as a precursor for complex, symmetrically substituted diazepines and amino-acridones.
Structural & Electronic Landscape
To predict reactivity, one must understand the ground-state geometry imposed by the nitro groups.
The Twist Angle (Steric Inhibition of Resonance)
In benzophenone, the phenyl rings are twisted roughly 30° out of plane to alleviate steric clash between ortho-hydrogens.
-
2-NBP: The single ortho-nitro group forces the substituted ring to twist significantly (~50-60°), partially decoupling it from the carbonyl
-system. -
2,2'-DNBP: The "Propeller Effect." Two bulky nitro groups flanking the carbonyl force both rings into a nearly perpendicular orientation relative to the carbonyl plane. This effectively insulates the carbonyl carbon from resonance stabilization, theoretically making it more electrophilic, but sterically blocking the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).
Electronic Activation vs. Shielding
| Feature | 2-Nitrobenzophenone | Bis(2-nitrophenyl)methanone |
| Electronic Effect | Strong EWG (-I, -M) activates ring for SNAr (if leaving group present). | Double EWG load. Carbonyl is highly electron-deficient but inaccessible. |
| Carbonyl Character | Moderate electrophile. Accessible to Grignards/Hydrides. | "Cryptic" electrophile. Kinetic barrier to addition is high. |
| Photochemistry | High quantum yield for H-abstraction (Type II photoinitiator). | Competing intramolecular pathways; rapid degradation via ortho-oxygen transfer. |
Visualization: Steric & Reaction Pathways
The following diagram illustrates the steric environment and the divergent reductive cyclization pathways that are critical for scaffold synthesis.
Caption: Comparative reaction pathways showing the clean conversion of 2-NBP to Acridone versus the bifurcated/hindered pathways of 2,2'-DNBP.
Synthesis Pathways: Process Chemistry
Synthesizing the bis compound requires avoiding the standard Friedel-Crafts approach used for the mono-nitro variant, as nitrobenzene is deactivated toward acylation.
Synthesis of 2-Nitrobenzophenone (Standard)
-
Reagents: Benzene + 2-Nitrobenzoyl chloride + AlCl3.
-
Mechanism: The acylium ion attacks the electron-rich benzene ring.
-
Note: Do not reverse the reagents (Nitrobenzene + Benzoyl chloride) as the reaction will fail.
Synthesis of Bis(2-nitrophenyl)methanone (Advanced)
-
Method: Benzylic Oxidation.[3]
-
Precursor: Bis(2-nitrophenyl)methane (synthesized via nitration of diphenylmethane or coupling).
-
Reagents: CrO3 in Acetic Acid (Glacial) or KMnO4/Pyridine.
-
Rationale: Direct nitration of benzophenone yields 3,3'-dinitrobenzophenone (meta-direction). To get the 2,2' isomer, you must construct the skeleton first or oxidize the methylene bridge.
Detailed Experimental Protocols
These protocols are designed for 10mmol scale validation. Safety Warning: Nitro compounds are potential explosives; oxidants like CrO3 are carcinogenic. Work in a fume hood.
Protocol A: Reductive Cyclization of 2-NBP to Acridone
This is the gold standard reaction for generating the acridone core used in antiviral research.
-
Reduction:
-
Dissolve 2-nitrobenzophenone (2.27 g, 10 mmol) in Ethanol (30 mL) and HCl (conc., 5 mL).
-
Add Iron powder (3.0 g, excess) portion-wise under reflux.
-
Checkpoint: Color changes from pale yellow to fluorescent yellow/green (amine formation).
-
Filter hot to remove iron residues. Neutralize with NaOH to isolate 2-aminobenzophenone .
-
-
Cyclization:
-
Take the crude amine and dissolve in Polyphosphoric Acid (PPA) (20 g).
-
Heat to 130°C for 2 hours.
-
Mechanism: Intramolecular nucleophilic attack of the amine nitrogen onto the carbonyl carbon, followed by dehydration.
-
Pour into crushed ice. The precipitate is 9(10H)-acridinone .[4]
-
Yield Target: >85%.
-
Protocol B: Oxidation of Bis(2-nitrophenyl)methane to 2,2'-DNBP
Required because F-C acylation fails for this target.
-
Setup:
-
Charge a flask with bis(2-nitrophenyl)methane (2.56 g, 10 mmol) and Glacial Acetic Acid (50 mL).
-
Heat to 90°C.
-
-
Oxidation:
-
Add CrO3 (4.0 g, 40 mmol) portion-wise over 30 minutes. Exothermic.
-
Reflux for 4 hours. The solution will turn dark green (Cr3+ formation).
-
-
Workup:
-
Pour mixture into 200 mL ice water.
-
The product, bis(2-nitrophenyl)methanone , precipitates as a solid.
-
Recrystallize from Ethanol/Acetone.
-
Purity Check: Melting point should be distinct from the 3,3' isomer (which melts higher).
-
Reactivity Profile: The Nucleophilic "Dead Zone"
When attempting nucleophilic addition (e.g., Grignard reaction with PhMgBr):
-
2-Nitrobenzophenone: Reacts readily. The carbonyl face opposite the nitro group is open.
-
Result: Tertiary alcohol (Carbinol).
-
-
Bis(2-nitrophenyl)methanone: Reacts extremely slowly or fails.[5]
-
Causality: The two nitro groups act as "gatekeepers." The twist angle forces the ortho-hydrogens and nitro oxygens to shroud the carbonyl carbon.
-
Side Reaction: Instead of addition, Single Electron Transfer (SET) often occurs, leading to radical anions or reduction of the nitro groups rather than addition to the ketone.
-
References
-
Synthesis of Nitrobenzophenones
-
Acridone Cyclization Mechanism
- Study: "Application of 2-Aminobenzophenone in the Synthesis of Acridone Deriv
- Significance: Details the PPA-mediated cyclization protocol standard in drug discovery.
-
Source:
-
Steric Hindrance in Nucleophilic Addition
- Context: General principles of steric inhibition in ortho-substituted benzophenones.
-
Source:
-
Photochemical Behavior
-
Study: "Influence of solvent on the electronic structure and the photochemistry of nitrophenols/benzophenones."[7]
- Significance: Explains the excited state dynamics of nitro-arom
-
Source:
-
Sources
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
Technical Guide: Photochemical Properties & Engineering of 2-Nitrobenzophenone Derivatives
Executive Summary
The 2-nitrobenzophenone (2-NBP) scaffold represents a cornerstone in the design of photocleavable protecting groups (PPGs) or "caged" compounds. Unlike the simpler o-nitrobenzyl systems, the benzophenone core offers tunable photokinetics and a reduced tendency for premature hydrolysis. However, its utility is frequently underestimated due to a lack of clarity regarding its triplet-state dynamics and the management of its photo-byproducts.
This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-first analysis of 2-NBP derivatives. It focuses on the Norrish Type II photo-uncaging pathway, structure-activity relationships (SAR) for red-shifting absorption, and self-validating protocols for quantum yield determination.
Part 1: Mechanistic Foundations (The Norrish Type II Pathway)
To engineer effective caged compounds, one must master the cascade initiated by photon absorption. 2-NBP derivatives do not cleave via simple bond homolysis; they rely on a geometrically demanding intramolecular hydrogen abstraction.
The Photochemical Cascade
Upon excitation (
Visualization of the Pathway
The following diagram maps the energetic and structural evolution of the system. Note the critical branching point at the aci-nitro decay.
Caption: The Norrish Type II photo-uncaging pathway of 2-nitrobenzophenone. The rate-limiting step is often the decay of the aci-nitro intermediate.
Part 2: Structure-Property Relationships (SAR)
A major limitation of the parent 2-NBP is its absorbance primarily in the UV-A region (
Tuning Absorbance and Efficiency
Modifying the benzophenone core affects the energy gap between the
| Derivative Class | Substituent Modification | Uncaging Efficiency ( | Notes | ||
| Parent 2-NBP | None | ~350 | ~3,000 | 0.1 - 0.4 | Standard UV activation; limited tissue depth. |
| Dimethoxy-2-NBP | 4,4'-OMe | ~370 | ~6,000 | 0.05 - 0.2 | Bathochromic shift; electron donation stabilizes the core but can lower |
| Nitrodibenzofuran (NDBF) | Rigidified biphenyl | ~365 (1P) / 720 (2P) | ~14,000 | 0.6 - 0.8 | High Performance. Rigid structure prevents non-radiative decay, boosting quantum yield significantly [1]. |
| Dinitro-BP | 2,2'-Dinitro | ~340 | ~4,500 | < 0.1 | Often leads to competitive side reactions; generally avoided. |
Expert Insight: For biological applications requiring two-photon excitation (2PE), the NDBF (Nitrodibenzofuran) scaffold is superior to standard 2-NBP. The planarization of the aromatic rings increases the two-photon absorption cross-section (
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Nitrobenzophenone (Friedel-Crafts Acylation)
Context: This method avoids the harsh conditions of direct nitration, which lacks regioselectivity.
Reagents: 2-Nitrobenzoyl chloride, Benzene (anhydrous), Aluminum Chloride (
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Activation: Suspend
(1.2 equiv) in anhydrous DCM at 0°C. -
Addition: Dropwise add 2-nitrobenzoyl chloride (1.0 equiv) dissolved in DCM. Stir for 15 min to form the acylium ion complex.
-
Coupling: Add benzene (1.1 equiv) slowly to maintain temperature < 5°C.
-
Reaction: Allow to warm to room temperature (RT) and reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the mixture over crushed ice/HCl to hydrolyze the aluminum complex.
-
Workup: Extract with DCM (3x), wash with brine, dry over
, and concentrate. Recrystallize from EtOH to yield pale yellow crystals.
Protocol B: Quantum Yield Determination (Ferrioxalate Actinometry)
Context: You cannot rely on the light source's nominal power. You must measure the actual photon flux (
Principle:
Caption: Step-by-step workflow for Potassium Ferrioxalate Actinometry to determine photon flux.
Calculation:
Part 4: Troubleshooting & Optimization
The "Internal Filter" Effect
A critical failure mode in 2-NBP experiments is the accumulation of the nitrosobenzophenone byproduct.
-
Problem: The nitroso byproduct absorbs strongly at ~320-380 nm. As the reaction proceeds, the byproduct competes with the starting material for photons, artificially lowering the apparent reaction rate.
-
Diagnosis: If your reaction kinetics deviate from first-order linearity at >50% conversion, this effect is likely the cause.
-
Solution:
-
Add Scavengers: Include semicarbazide or hydroxylamine in the buffer to react with the nitroso ketone, shifting its absorbance.
-
Wavelength Selection: If possible, shift excitation to the "tail" of the 2-NBP absorption (e.g., 405 nm) where the nitroso species absorbs less intensely.
-
Solubility Issues
2-NBP derivatives are lipophilic. For aqueous biological assays:
-
Cosolvents: Use DMSO (up to 1-5%) as a stock solvent.
-
Structural Modification: Introduce a solubilizing group (e.g., a carboxylate or sulfonate) on the non-nitro ring (the "distal" ring) to improve water solubility without electronically perturbing the nitro group's photochemistry.
References
-
Momotake, A., et al. (2006). "The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells." Nature Methods, 3(1), 35-40.
-
Ellis-Davies, G. C. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[2][3] Nature Methods, 4(9), 761-767.
-
Hatchard, C. G., & Parker, C. A. (1956). "A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer." Proceedings of the Royal Society of London. Series A, 235(1203), 518-536.
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[4] Chemical Reviews, 113(1), 119-191.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoactivatable drugs - MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC [iqac.csic.es]
- 3. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Oxidation of Bis(2-nitrophenyl)methane to Bis(2-nitrophenyl)methanone
Executive Summary
This application note details the oxidation of bis(2-nitrophenyl)methane (1) to bis(2-nitrophenyl)methanone (2). This transformation is synthetically non-trivial due to the strong electron-withdrawing nature of the ortho-nitro groups, which deactivate the benzylic carbon toward electrophilic attack, and the steric bulk that hinders approach by bulky oxidants.
We present two validated protocols:
-
Method A (Catalytic High-Precision): A mild, room-temperature oxidation using catalytic Chromium(VI) Oxide (CrO₃) with Periodic Acid (H₅IO₆) as the terminal oxidant. This method is preferred for high-value synthesis requiring maximum yield and minimal purification.
-
Method B (Robust Scale-Up): A stoichiometric Potassium Permanganate (KMnO₄) oxidation suitable for bulk preparation where reagent cost is the primary driver.
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Background & Strategic Analysis
The Challenge of Deactivated Substrates
Oxidizing a methylene bridge (
-
Electronic Deactivation: The electron density at the benzylic carbon is significantly reduced, making it a poor nucleophile for electrophilic oxidants.
-
Steric Hindrance: The ortho-substitution pattern creates a "molecular cleft," shielding the methylene protons.
Mechanistic Pathways[1]
-
Cr(VI)/H₅IO₆ Pathway: The active species is believed to be a chromyl periodate complex. The mechanism involves the formation of a chromate ester followed by decomposition. The periodic acid acts as a terminal oxidant, re-oxidizing Cr(III) back to Cr(VI), allowing for low catalyst loading (1-5 mol%).
-
MnO₄⁻ Pathway: Proceeds via hydrogen abstraction to form a benzylic radical, which is rapidly trapped by the oxidant. This requires higher temperatures to overcome the bond dissociation energy (BDE) of the deactivated C-H bonds.
Experimental Protocols
Method A: Catalytic CrO₃ / H₅IO₆ (Recommended)
Based on the Yamazaki Protocol [1]. Best for gram-scale, high-purity applications.
Reagents:
-
Bis(2-nitrophenyl)methane (1.0 equiv)[1]
-
Chromium(VI) oxide (CrO₃) (0.05 equiv / 5 mol%)
-
Periodic acid (H₅IO₆) (4.0 equiv)
-
Acetonitrile (MeCN) (Reagent Grade, 0.2 M concentration relative to substrate)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(2-nitrophenyl)methane (10 mmol, 2.58 g) in acetonitrile (50 mL).
-
Catalyst Addition: Add CrO₃ (0.5 mmol, 50 mg). The solution will turn slightly yellow/orange.
-
Oxidant Addition: Cool the mixture to 0°C in an ice bath. Add H₅IO₆ (40 mmol, 9.1 g) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the slurry to stir vigorously at room temperature (20-25°C).
-
Note: A white precipitate of iodic acid (HIO₃) will form as the reaction proceeds.
-
-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC. Reaction is typically complete in 2–4 hours.
-
Quench: Quench the reaction by pouring into cold water (100 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated Na₂SO₃ (to reduce residual oxidants) and brine .
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Expected Yield: 85–95%
Method B: Stoichiometric KMnO₄ (Alternative)
Classic approach. Best for cost-sensitive, larger batches where chromium waste is prohibited.
Reagents:
-
Bis(2-nitrophenyl)methane (1.0 equiv)[1]
-
Potassium Permanganate (KMnO₄) (4.0 equiv)
-
Pyridine/Water (2:1 v/v) or t-Butanol/Water
Protocol:
-
Dissolution: Dissolve substrate in Pyridine/Water (2:1).
-
Addition: Add KMnO₄ in one portion.
-
Reflux: Heat the mixture to reflux (approx. 90-100°C) for 6–12 hours.
-
Critical: Vigorous mechanical stirring is required as MnO₂ solids will thicken the mixture.
-
-
Workup: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot ethyl acetate.
-
Isolation: Acidify the filtrate with 1M HCl to remove pyridine (as pyridinium chloride). Extract with Ethyl Acetate.[2]
-
Purification: Concentrate and recrystallize.
Expected Yield: 60–75%
Process Visualization & Logic
The following diagram illustrates the decision logic and reaction workflow for the two methods.
Figure 1: Decision tree and process flow for the oxidation of bis(2-nitrophenyl)methane.
Data Analysis & Characterization
Method Comparison Table
| Feature | Method A (CrO₃/H₅IO₆) | Method B (KMnO₄) |
| Active Species | Chromyl Periodate | Permanganate Ion |
| Temperature | 0°C to 25°C (Room Temp) | 90°C - 100°C (Reflux) |
| Time | 2 – 4 Hours | 6 – 12 Hours |
| Yield | High (85-95%) | Moderate (60-75%) |
| Selectivity | Excellent (Minimal over-oxidation) | Moderate (Risk of ring degradation) |
| Waste Profile | Chromium (trace), Iodine | Manganese Dioxide (bulky solid) |
Characterization Data (Expected)
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: ~160–164°C (Literature values vary; verify experimentally).
-
IR Spectroscopy:
-
Ketone C=O: Strong band at ~1670–1680 cm⁻¹ (shifted slightly higher due to electron-withdrawing nitro groups compared to benzophenone).
-
Nitro NO₂: Symmetric/Asymmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.
-
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the disappearance of the methylene singlet (
ppm). -
Aromatic region will show a downfield shift for protons ortho to the carbonyl.
-
Safety & Troubleshooting
Safety Hazards
-
Nitro Compounds: Bis(2-nitrophenyl)methane and its ketone derivative are nitro-aromatics. While not primary explosives, they are energetic. Avoid excessive heat and shock.
-
Chromium(VI): Highly toxic and carcinogenic. Use exclusively in a fume hood with double-gloving. Dispose of Cr waste separately.
-
Periodic Acid: Strong oxidant.[3][4] Incompatible with reducing agents.
Troubleshooting Guide
-
Problem: Reaction A stalls (incomplete conversion).
-
Solution: Add an additional 1 mol% CrO₃. Ensure the acetonitrile is not "wet" (water can slow the catalytic cycle, though H₅IO₆ contains water of hydration).
-
-
Problem: Low Yield in Method B.
-
Solution: Ensure vigorous stirring. The MnO₂ byproduct can coat unreacted starting material, stopping the reaction. Use a mechanical stirrer rather than a magnetic bar for scales >5g.
-
-
Problem: Product is colored (brown/orange).
-
Solution: Likely trace iodine (Method A) or manganese (Method B). Wash the organic layer with dilute Sodium Thiosulfate (Na₂S₂O₃) or EDTA solution.
-
References
-
Yamazaki, S. (1999). Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid. Organic Letters, 1(13), 2129–2132. [Link]
-
Strazzolini, P., et al. (1995).[5] Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane.[5] ResearchGate/Tetrahedron. (Context on substrate stability).
-
Master Organic Chemistry. (2017). Oxidation of aromatic alkanes with KMnO4. [Link]
Sources
Application Note: High-Yield Synthesis of Acridone via Reductive Cyclization of Bis(2-nitrophenyl)methanone
This Application Note provides a comprehensive technical guide for the synthesis of 9(10H)-acridone utilizing bis(2-nitrophenyl)methanone (also known as 2,2'-dinitrobenzophenone) as the starting precursor.
This route is distinct from the classical Ullmann condensation of N-phenylanthranilic acid. It offers a strategic advantage when accessing symmetric acridone derivatives or utilizing specific nitro-functionalized feedstocks. The transformation proceeds via a reductive cyclization cascade involving the formation of a diamine intermediate followed by high-temperature acid-catalyzed condensation with the elimination of ammonia.
Introduction & Strategic Rationale
9(10H)-Acridone is a privileged tricyclic scaffold in medicinal chemistry, serving as the core structure for numerous anticancer (e.g., DNA intercalators, topoisomerase inhibitors) and antiviral agents.[1][2] While the traditional synthesis involves the cyclization of N-phenylanthranilic acid (Ullmann route), the bis(2-nitrophenyl)methanone pathway offers a unique "double-nitrogen" entry point.
Why This Route?
-
Symmetry Exploitation: Ideal for synthesizing symmetrically substituted acridones from symmetric dinitrobenzophenones.
-
Atom Economy: The transformation converts two nitro groups into the central amine bridge, ejecting only water (during reduction) and ammonia (during cyclization).
-
Substrate Availability: Bis(2-nitrophenyl)methanone is readily accessible via the oxidation of bis(2-nitrophenyl)methane or Friedel-Crafts acylation of nitrobenzenes.
Mechanistic Insight
The synthesis proceeds in two distinct thermodynamic stages:[2]
-
Exothermic Reduction: The bis-nitro precursor is reduced to 2,2'-diaminobenzophenone . This step must be controlled to prevent over-reduction to the alcohol (hydrol).
-
Endothermic Condensation (Staedel Reaction): The diamine undergoes an acid-catalyzed intramolecular nucleophilic aromatic substitution (S_NAr-like) or radical-mediated condensation at high temperature, eliminating a molecule of ammonia (NH₃) to close the central ring.
Reaction Pathway Diagram[1][3]
Figure 1: The two-step transformation involves reduction to the diamine followed by thermal deaminative cyclization.
Experimental Protocols
Protocol A: Reduction to 2,2'-Diaminobenzophenone
Objective: Convert nitro groups to amino groups without reducing the ketone.
Preferred Method: Catalytic Hydrogenation (Cleaner Workup)
Reagents:
-
Bis(2-nitrophenyl)methanone (10 mmol, 2.72 g)
-
Palladium on Carbon (Pd/C, 10% w/w, 270 mg)
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH) (50 mL)
-
Hydrogen gas (H₂) (Balloon or Parr shaker at 3 atm)
Procedure:
-
Dissolution: In a hydrogenation flask, dissolve the precursor in EtOAc. Ensure complete solubility; mild heating (40°C) may be required.
-
Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
-
Hydrogenation: Purge the system with H₂ three times. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient, or 30-40 psi in a Parr shaker) at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, replaced by the diamine (lower Rf, often fluorescent).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate in vacuo to yield yellow crystalline 2,2'-diaminobenzophenone .
-
Yield Expectation: 90–95%.
-
Melting Point: ~132–134°C.
-
Alternative Method: Iron/Acetic Acid (Robust for Halogenated Derivatives)
-
Reflux the precursor with Iron powder (5 equiv) in Glacial Acetic Acid for 2 hours. Pour into ice water, neutralize with NaOH, extract with DCM.
Protocol B: Cyclization to 9(10H)-Acridone
Objective: Form the central ring via elimination of ammonia.
Reagents:
-
2,2'-Diaminobenzophenone (Intermediate from Step 1)[3]
-
Solvent/Catalyst: 100% Orthophosphoric Acid (H₃PO₄) or Polyphosphoric Acid (PPA).
-
Note: PPA is generally preferred for ease of handling at lower temperatures (140-160°C), whereas H₃PO₄ often requires higher temperatures (200°C+).
-
Procedure:
-
Preparation: Place the diamine (2.0 g) in a round-bottom flask.
-
Acid Addition: Add 20 g of Polyphosphoric Acid (PPA).
-
Heating: Heat the mixture in an oil bath to 140–160°C with mechanical stirring. The mixture will become a viscous, dark syrup.
-
Critical Check: Evolution of gas (NH₃) may be observed.
-
Duration: 2–4 hours. Monitor by TLC (the diamine spot will disappear; acridone is highly fluorescent blue/green near the baseline or requires polar eluent).
-
-
Quenching: Cool the reaction mixture to ~80°C. Slowly pour the syrup into 200 mL of crushed ice/water with vigorous stirring. The acridone will precipitate as a yellow solid.[4][5]
-
Neutralization: Adjust the pH of the slurry to ~8-9 using Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to remove trapped acid.
-
Filtration: Filter the solid using a Buchner funnel. Wash copiously with water, then with cold ethanol.
-
Purification: Recrystallize from Glacial Acetic Acid or DMF.
-
Yield Expectation: 75–85%.
-
Appearance: Bright yellow needles.
-
Melting Point: >350°C (High melting solid).[5]
-
Characterization Data
| Parameter | Specification | Notes |
| Appearance | Bright Yellow Powder/Needles | Distinctive fluorescence in solution. |
| Melting Point | 354°C | Very high; often requires a copper block apparatus. |
| IR Spectrum | 3280 cm⁻¹ (N-H stretch)1635 cm⁻¹ (C=O stretch) | The C=O is hydrogen-bonded to the N-H, lowering the frequency. |
| ¹H NMR | δ 11.7 (s, 1H, NH)δ 8.2 (d, 2H, H-1,8)δ 7.7 (t, 2H)δ 7.5 (d, 2H)δ 7.2 (t, 2H) | (DMSO-d₆). Characteristic downfield NH singlet. |
| MS (ESI) | [M+H]⁺ = 196.07 | Molecular ion peak is stable and prominent. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Optimization
-
Incomplete Cyclization: If the intermediate diamine remains, increase the temperature of the PPA step to 180°C. Ensure the PPA is fresh and has a high phosphorous pentoxide (P₂O₅) content.
-
Dark/Charred Product: This indicates oxidative degradation. Ensure the cyclization is performed under an inert atmosphere (N₂) if temperatures exceed 160°C.
-
Solubility Issues: Acridone is highly insoluble. For NMR, use DMSO-d₆ or TFA-d. For cleaning glassware, use hot DMF or alcoholic KOH.
Safety Considerations
-
Bis(2-nitrophenyl)methanone: Like many nitro-aromatics, it may be energetic. Do not heat the dry powder excessively.
-
Acridone: Acridone derivatives are DNA intercalators.[2] Handle as a potential mutagen/carcinogen. Use proper PPE (gloves, mask, fume hood).
-
PPA/H₃PO₄: Corrosive. Causes severe burns. Reacts exothermically with water. Quench with extreme caution.
References
-
Staedel, W. (1894).[5] "Ueber die Darstellung von Acridon aus 2,2'-Diaminobenzophenon." Berichte der deutschen chemischen Gesellschaft, 27(3), 3362-3364.
-
Partridge, M. W., & Vipond, H. J. (1962).[5] "Cyclisation of 2,2'-Diaminobenzophenone." Journal of the Chemical Society, 632-635.
-
Allen, C. F. H., & McKee, G. H. W. (1939). "Acridone."[1][2][6][4][5][7][8][9] Organic Syntheses, Coll.[4] Vol. 2, p.15. (Provides context on Acridone properties and alternative Ullmann synthesis).
-
BenchChem. (2025).[2] "Application of 2-Aminobenzophenone in the Synthesis of Acridone Derivatives." Application Note.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]- acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 9-Acridone from 2,2′-diaminobenzophenone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Modular Synthesis of Dibenzo[b,f][1,5]diazocine Scaffolds
This Application Note is designed for research scientists and medicinal chemists. It details the synthesis of the dibenzo[b,f][1,5]diazocine scaffold starting from 2,2'-dinitrobenzophenone .
This transformation is not a single-step reaction but a strategic reductive cyclocondensation sequence. The process requires careful control of the intermediate 2,2'-diaminobenzophenone , which is prone to intramolecular cyclization into acridone byproducts if not handled correctly.
Strategic Overview
The synthesis of dibenzo[b,f][1,5]diazocines (often referred to as "phenhomazines") is critical for developing privileged pharmacophores found in anticonvulsants, antitumor agents, and supramolecular switches.
The conversion of 2,2'-dinitrobenzophenone (1) to the 1,5-diazocine core (3) presents a specific chemoselective challenge. The carbonyl bridge in the starting material must be preserved or utilized without triggering the thermodynamically favored collapse into an acridone system.
The "Reduce-then-Lock" Strategy
We utilize a two-phase protocol:
-
Chemo-selective Reduction: Quantitative conversion of nitro groups to amines without reducing the ketone or inducing premature cyclization.
-
Cyclocondensation (The "Lock"): Interception of the resulting diamine with a bis-electrophile (linker) to close the 8-membered ring.
Reaction Pathway Visualization
The following diagram illustrates the critical pathway and the "Acridone Trap" to avoid.
Caption: Figure 1. Synthetic workflow. The intermediate diamine must be immediately subjected to cyclization to prevent degradation into acridone derivatives.
Experimental Protocols
Phase 1: Catalytic Reduction to 2,2'-Diaminobenzophenone
Objective: Generate the nucleophilic diamine species with high purity.
Mechanism: Heterogeneous catalytic hydrogenation is preferred over Fe/HCl (Béchamp) to avoid iron sludge entrapment and simplify workup for the subsequent sensitive cyclization.
Materials:
-
2,2'-Dinitrobenzophenone (1.0 equiv)
-
10% Pd/C (Catalyst, 10 wt% loading)
-
Ethanol (Solvent, anhydrous)
-
Hydrogen gas (Balloon or low-pressure Parr shaker)
Protocol:
-
Dissolution: In a 3-neck round-bottom flask, dissolve 2,2'-dinitrobenzophenone (5.0 g, 18.4 mmol) in Ethanol (100 mL).
-
Note: If solubility is poor, add small amounts of Ethyl Acetate, but Ethanol is preferred for the hydrogenation kinetics.
-
-
Catalyst Addition: Under a stream of Argon (to prevent ignition), carefully add 10% Pd/C (0.5 g).
-
Hydrogenation: Purge the vessel with
gas three times. Stir vigorously under atmosphere (1 atm/balloon is sufficient) at Room Temperature (25°C) for 6–12 hours.-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower amine spot (stains yellow/brown with ninhydrin).
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate in vacuo at <40°C.
-
Critical Step: Do not heat excessively. The resulting yellow solid is 2,2'-diaminobenzophenone . Use immediately in Phase 2.
-
Yield Expectation: 90–95% (Yellow crystalline solid).
Phase 2: Cyclocondensation to Dibenzo[b,f][1,5]diazocine
Objective: Close the 8-membered ring using a 1,3-bis-electrophile.
Mechanism: The synthesis of the 1,5-diazocine core requires a "bridge" between the two amine groups. The classic method utilizes Glyoxal (for the parent system) or Acetylacetone (for functionalized derivatives).
Protocol A: Synthesis of the Parent Scaffold (using Glyoxal)
Materials:
-
2,2'-Diaminobenzophenone (from Phase 1)
-
Glyoxal (40% aq. solution, 1.2 equiv)
-
Ethanol (Solvent)
-
Acetic Acid (Catalyst, 5 mol%)
Steps:
-
Setup: Dissolve the freshly prepared 2,2'-diaminobenzophenone (3.0 g, 14.1 mmol) in Ethanol (50 mL).
-
Addition: Add Glyoxal solution (2.0 mL, ~17 mmol) dropwise.
-
Catalysis: Add Acetic Acid (0.5 mL).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Observation: A precipitate often begins to form as the diazocine crystallizes.
-
-
Workup: Cool to 0°C in an ice bath. Filter the precipitate.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Protocol B: Synthesis of Functionalized Scaffold (using Acetylacetone) This route yields the 2,4-dimethyl-dibenzo[b,f][1,5]diazocine derivative, which is often more stable.
-
Setup: Dissolve 2,2'-diaminobenzophenone (14.1 mmol) in Ethanol (50 mL).
-
Reagent: Add 2,4-Pentanedione (Acetylacetone) (1.5 equiv).
-
Acid Cyclization: Add conc. HCl (0.5 mL) or p-TsOH (10 mol%).
-
Reflux: Reflux for 8 hours.
-
Neutralization: Cool, neutralize with saturated
, and extract with Dichloromethane (DCM). -
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Data Analysis & Validation
Quantitative Parameters
| Parameter | Phase 1 (Reduction) | Phase 2 (Cyclization) |
| Limiting Reagent | 2,2'-Dinitrobenzophenone | 2,2'-Diaminobenzophenone |
| Key Reagent | Glyoxal or 1,3-Diketone | |
| Temperature | 25°C (Room Temp) | 78°C (Reflux) |
| Time | 6–12 Hours | 4–8 Hours |
| Typical Yield | >90% | 60–75% |
| Major Impurity | Unreacted Nitro | Acridone (if overheated w/o linker) |
QC Validation Criteria
To confirm the formation of the 1,5-diazocine ring (8-membered) versus the acridone (6-membered fused):
-
1H NMR (DMSO-d6):
-
Diamine Intermediate: Look for broad singlet (
) around 6.0–7.0 ppm. -
Diazocine Product: Disappearance of
. Appearance of the bridge protons (if Glyoxal used) as a singlet around 8.0–8.5 ppm (imine-like).
-
-
Mass Spectrometry (ESI+):
-
Target: [M+H]+ consistent with Formula
(for Glyoxal bridge, MW ~218) or (for Acetylacetone bridge). -
Acridone Check: Watch for mass loss corresponding to
or extrusion leading to lower MW species (MW ~195 for acridone).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Catalyst poisoning or old Pd/C. | Use fresh Pd/C. Ensure solvent is sulfur-free. |
| Formation of Acridone | Acid concentration too high or Phase 2 delayed. | Reduce acid catalyst loading. Add linker immediately to the diamine. |
| Oiling out in Phase 2 | Product solubility too high in EtOH. | Switch solvent to Isopropanol or add water to induce precipitation. |
| Incomplete Cyclization | Steric hindrance (if using substituted linkers). | Increase reaction time and use a stronger acid catalyst (e.g., TFA). |
References
-
Reduction of Nitroarenes
-
Mahajan, S., et al. "Facile reduction of nitroarenes using Pd/C." Tetrahedron Letters, 2005.
-
Context: Standard protocol for high-yield reduction of steric hindered nitro groups.
-
-
Synthesis of Diazocines
-
Wolin, R., et al. "Synthesis of dibenzo[b,f][1,5]diazocines."[1] Journal of Heterocyclic Chemistry, Vol 21, Issue 5.
- Context: Establishes the condensation of diamines with 1,3-bis-electrophiles.
-
-
Acridone Side-Reactions
-
Albert, A. "The Acridines." Heterocyclic Chemistry Reviews.
- Context: Mechanistic explanation of the competing intramolecular condens
-
-
Tröger’s Base Analogues
- Kiefer, M., et al. "Synthesis of functionalized diazocines." Beilstein Journal of Organic Chemistry, 2019.
- Context: Discusses the structural properties of 1,5-diazocines derived
Sources
Preparation of photocleavable linkers using 2-nitrobenzophenone scaffolds
Executive Summary
This guide details the synthesis and application of 2-nitrobenzhydryl-based photocleavable linkers derived from 2-nitrobenzophenone (NBP) scaffolds. Unlike simple o-nitrobenzyl linkers, NBP-derived linkers utilize a sterically bulky benzhydryl core that enhances stability against spontaneous hydrolysis while maintaining rapid cleavage kinetics under near-UV irradiation (365 nm).
These linkers are critical in Solid-Phase Peptide Synthesis (SPPS) , DNA microarray fabrication , and antibody-drug conjugates (ADCs) , where orthogonal cleavage conditions are required. Upon irradiation, the linker undergoes a Norrish Type II rearrangement, releasing the cargo (typically a carboxylic acid or amide) and generating a nitrosobenzophenone byproduct.
Strategic Synthesis & Mechanism
The NBP Advantage
The 2-nitrobenzophenone scaffold offers distinct advantages over standard nitrobenzyl groups:
-
Tunable Absorption: The additional aromatic ring shifts the absorption maximum, often allowing efficient cleavage at 365 nm or even 405 nm depending on substitution.
-
Byproduct Management: The photocleavage byproduct is a 2-nitrosobenzophenone , which is less reactive towards the released cargo compared to the nitrosoaldehydes generated from simple nitrobenzyl linkers.
-
Synthetic Versatility: The ketone core of the NBP scaffold serves as a pivotal "handle" that can be reduced to a secondary alcohol (benzhydryl) for cargo attachment.
Mechanism of Action
The cleavage follows a Norrish Type II mechanism:
-
Excitation: UV light excites the nitro group.
-
Hydrogen Abstraction: The excited nitro oxygen abstracts the benzylic hydrogen (from the benzhydryl carbon).
-
Rearrangement: An aci-nitro intermediate forms, cyclizes to an isoxazole, and hydrolyzes.
-
Release: The ester bond cleaves, releasing the cargo and the nitrosobenzophenone byproduct.
Figure 1: Mechanistic pathway of 2-nitrobenzophenone-mediated photocleavage.
Detailed Synthesis Protocol
This protocol describes the synthesis of a bifunctional 4-(hydroxy(2-nitrophenyl)methyl)benzoic acid linker. This versatile linker attaches to amine-functionalized resins via its benzoic acid group, while the benzhydryl alcohol binds the cargo.
Materials & Reagents
| Reagent | Grade/Purity | Role |
| 2-Nitrobenzoyl chloride | >98% | Scaffold Core (Electrophile) |
| Methyl 4-bromobenzoate | >98% | Scaffold Core (Nucleophile Precursor) |
| Sodium Borohydride (NaBH₄) | >98% | Reducing Agent |
| Palladium(II) Acetate | Catalyst | Coupling Catalyst |
| Lithium Hydroxide (LiOH) | ACS Reagent | Ester Hydrolysis |
| Dichloromethane (DCM) | Anhydrous | Solvent |
Step-by-Step Methodology
Step 1: Construction of the 2-Nitrobenzophenone Core Note: We utilize a Friedel-Crafts or Organometallic approach to couple the rings.
-
Activation: Dissolve methyl 4-iodobenzoate (10 mmol) in dry THF (50 mL) under Argon. Cool to -78°C.
-
Lithiation: Slowly add PhMgCl or iPrMgCl (11 mmol) to generate the Grignard/Lithio species (transmetallation). Alternatively, use a Friedel-Crafts reaction between 2-nitrobenzoyl chloride and toluene, followed by oxidation, but the organometallic route is more precise for functionalized esters.
-
Acylation: Cannulate the organometallic solution into a flask containing 2-nitrobenzoyl chloride (10 mmol) in THF at -78°C. Stir for 2 hours.
-
Quench: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate Methyl 4-(2-nitrobenzoyl)benzoate .
-
Checkpoint: Confirm ketone peak (~1670 cm⁻¹) and nitro peaks (~1530, 1350 cm⁻¹) via IR.
-
Step 2: Reduction to 2-Nitrobenzhydryl Alcohol
-
Dissolution: Dissolve the ketone intermediate (5 mmol) in MeOH/THF (1:1, 20 mL).
-
Reduction: Add NaBH₄ (10 mmol) portion-wise at 0°C. The yellow solution will lighten.
-
Workup: After 1 hour, quench with 1N HCl (carefully). Evaporate solvents and extract with DCM.
-
Result: Methyl 4-(hydroxy(2-nitrophenyl)methyl)benzoate .
-
QC: ¹H NMR should show the disappearance of the ketone signal and appearance of the benzhydryl methine proton (~6.5 ppm).
-
Step 3: Saponification (Linker Activation)
-
Hydrolysis: Dissolve the methyl ester in THF/Water (2:1). Add LiOH (2.5 eq). Stir at RT for 4 hours.
-
Acidification: Acidify to pH 3 with 1N HCl. The product will precipitate or require extraction.
-
Final Product: 4-(Hydroxy(2-nitrophenyl)methyl)benzoic acid .
Figure 2: Synthetic workflow for the preparation of the bifunctional NBP linker.
Application Protocol: Solid-Phase Synthesis
Resin Loading
-
Coupling: React the NBP Linker (3 eq) with an amino-functionalized resin (e.g., Rink Amide or Aminomethyl polystyrene) using DIC/HOBt in DMF.
-
Validation: Perform a Kaiser test (ninhydrin). The resin should be negative (colorless), indicating complete capping of amines.
Cargo Attachment
-
Esterification: To attach a carboxylic acid cargo (e.g., Fmoc-Amino Acid or Drug-COOH) to the linker's hydroxyl group:
-
Use DIC (3 eq) and DMAP (0.1 eq) in DCM/DMF.
-
Note: The secondary benzhydryl alcohol is sterically hindered. Reaction times of 4–12 hours may be required.
-
-
Capping: Cap unreacted hydroxyls with acetic anhydride/pyridine to prevent truncation sequences.
Photocleavage
-
Solvent: Swell resin in PBS/MeOH or DCM (depending on cargo solubility).
-
Irradiation: Expose to 365 nm UV light (LED source approx. 10–20 mW/cm²).
-
Duration:
-
Small molecules: 10–30 minutes.
-
Peptides/Proteins: 30–60 minutes.
-
-
Post-Processing: Filter resin. The filtrate contains the released cargo.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Cleavage Yield | Inefficient light penetration | Use a quartz vessel; ensure agitation; reduce resin loading density. |
| Side Reactions | Nitroso byproduct trapping | Add a scavenger (e.g., hydroxylamine or hydrazine) to the cleavage buffer to quench the nitroso ketone. |
| Incomplete Coupling | Steric hindrance of benzhydryl OH | Use catalytic DMAP; repeat coupling (double couple); switch to symmetric anhydride activation. |
References
-
Bai, X., Li, Z., Jockusch, S., Turro, N. J., & Ju, J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.[3][4] Proceedings of the National Academy of Sciences, 100(2), 409–413.[3] Link
-
Koster, H., et al. (1998). DNA diagnostics based on mass spectrometry.[4][5] World Intellectual Property Organization, WO1998020166. Link
-
Tran, V. (2021). Visible Light-Absorbing Polymers. UC San Diego Electronic Theses and Dissertations. Link
-
Reichmanis, E., et al. (1980). o-Nitrobenzyl photochemistry: Solution vs. solid-state behavior. Journal of Polymer Science: Polymer Chemistry Edition, 18(8), 2585-2597. Link
Sources
- 1. WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE69738206T2 - DNA diagnostics by mass spectrometry - Google Patents [patents.google.com]
Application Note: Bis(2-nitrophenyl)methanone as a Gateway to Dibenzo[b,e][1,4]diazepine Scaffolds
Executive Summary
Bis(2-nitrophenyl)methanone (CAS 13290-96-5), also known as 2,2'-dinitrobenzophenone, serves as a critical, stable precursor in the synthesis of tricyclic benzodiazepine derivatives. While classic 1,4-benzodiazepines (e.g., diazepam) are synthesized from 2-aminobenzophenones, Bis(2-nitrophenyl)methanone is the specific entry point for dibenzo[b,e][1,4]diazepin-11-ones .
This scaffold is a privileged structure in medicinal chemistry, forming the core of non-classical antipsychotics (e.g., clozapine analogs), anti-tumor agents, and HIV reverse transcriptase inhibitors. This guide details the controlled reduction of the dinitro precursor to the sensitive 2,2'-diaminobenzophenone intermediate and its subsequent cyclization, emphasizing stability management and impurity control.
Chemical Context & Mechanism[1][2][3][4][5]
The utility of Bis(2-nitrophenyl)methanone lies in its role as a "masked" diamine. The free base, 2,2'-diaminobenzophenone , is prone to oxidative degradation (darkening) upon exposure to air. Therefore, the dinitro precursor allows researchers to store a stable solid and generate the reactive diamine in situ or immediately prior to cyclization.
Reaction Pathway
The transformation involves two key stages:
-
Chemo-selective Reduction: Conversion of two nitro groups (-NO₂) to amino groups (-NH₂) without reducing the bridging ketone.
-
Cyclocondensation: Reaction of the diamine with a carbonyl source (e.g., urea, ethyl carbamate) to close the seven-membered diazepine ring.
Pathway Visualization
Figure 1: Synthetic workflow from dinitro precursor to diazepine scaffold. Note the instability risk at the intermediate stage.
Protocol 1: Controlled Reduction
Objective: Synthesize 2,2'-diaminobenzophenone with >98% purity. Critical Control Point (CCP): Prevention of air-oxidation during workup.
Method A: Catalytic Hydrogenation (High Purity)
Recommended for non-halogenated derivatives.
Reagents:
-
Bis(2-nitrophenyl)methanone (1.0 eq)
-
10% Pd/C (5 mol% loading)
-
Ethyl Acetate/Ethanol (1:1 v/v)
-
Hydrogen gas (Balloon or Parr shaker at 30 psi)
Procedure:
-
Dissolution: Dissolve Bis(2-nitrophenyl)methanone in EtOAc/EtOH. Sonicate if necessary to ensure full solubility.
-
Inerting: Purge the reaction vessel with Nitrogen (N₂) for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C under N₂ flow. Caution: Dry Pd/C is pyrophoric.[1]
-
Reduction: Introduce H₂. Stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (UV active) will disappear; the product is a fluorescent blue spot under UV (365 nm).
-
-
Filtration: Filter through a Celite pad under an inert atmosphere (Argon/N₂ blanket) to remove the catalyst.
-
Isolation: Concentrate the filtrate immediately under reduced pressure at <40°C.
-
Result: Yellow to orange solid. Proceed immediately to Protocol 2.
-
Method B: Iron-Mediated Reduction (Robust)
Recommended for halogenated derivatives to prevent de-halogenation.
Reagents:
-
Iron powder (325 mesh, 6.0 eq)
-
Ammonium Chloride (NH₄Cl, 10.0 eq)
-
Ethanol/Water (4:1 v/v)[1]
Procedure:
-
Suspend Iron powder and NH₄Cl in EtOH/Water. Heat to reflux (approx. 80°C) for 15 mins to activate the iron.
-
Add Bis(2-nitrophenyl)methanone portion-wise over 20 minutes.
-
Reflux for 2–3 hours. The mixture will turn dark/grey (iron oxides).
-
Hot filter through Celite. Wash the cake with hot ethanol.
-
Concentrate to dryness. Partition residue between EtOAc and Water.[1][2] Dry organic layer over Na₂SO₄.
Protocol 2: Cyclization to Dibenzo-Diazepine
Objective: Ring closure to form the 11H-dibenzo[b,e][1,4]diazepin-11-one core.
Reagents:
-
Freshly prepared 2,2'-diaminobenzophenone (1.0 eq)
-
Urea (3.0 eq) [Alternative: Ethyl Carbamate]
-
Diglyme (Diethylene glycol dimethyl ether) - High boiling solvent
-
Glacial Acetic Acid (Catalytic, 0.5 eq)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (optional, to remove ammonia by-product).
-
Mixing: Dissolve the diamine in Diglyme. Add Urea and Acetic Acid.
-
Reaction: Heat to reflux (160–165°C).
-
Note: The reaction releases Ammonia (NH₃). Ensure proper ventilation.
-
-
Duration: Reflux for 6–12 hours. Monitor by HPLC or TLC (DCM/MeOH 95:5).
-
Workup:
-
Cool reaction to ~80°C.[3]
-
Pour the mixture into ice-cold water (10x volume of reaction solvent).
-
The product typically precipitates as a solid.
-
-
Purification: Filter the precipitate. Recrystallize from DMF/Ethanol or purify via flash chromatography if high purity is required.
Quality Control & Validation
Analytical Parameters
The following data tables provide reference values for validating the intermediate and final product.
| Compound | Appearance | Melting Point | Key IR Signals (cm⁻¹) | 1H NMR Characteristic |
| Bis(2-nitrophenyl)methanone | Pale yellow solid | 123–125°C | 1670 (C=O), 1520 (NO₂) | δ 8.2 (d, 2H, ortho-NO₂) |
| 2,2'-Diaminobenzophenone | Yellow needles | 132–134°C | 3450, 3350 (NH₂), 1630 (C=O) | δ 6.0–6.5 (bs, 4H, NH₂) |
| Dibenzo-diazepinone | Off-white/Yellow solid | >260°C | 3100 (NH), 1660 (Amide C=O) | δ 10.1 (s, 1H, Amide NH) |
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for common synthesis failures.
Safety & Handling
-
Nitro Compounds: Bis(2-nitrophenyl)methanone is stable but should be treated as a potential energetic material. Avoid grinding large quantities dry.
-
Palladium/Carbon: Pyrophoric when dry.[1] Always wet with inert solvent (toluene or water) before adding to reaction vessels.
-
Ammonia Evolution: The cyclization step releases ammonia gas. Perform all high-temperature cyclizations in a well-ventilated fume hood.
References
-
Beilstein Institute. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83316, Dimethyl 5-nitroisophthalate (Structural Analog Reference). [Link]
-
Srinivasa, R. et al. (2016). An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One. Journal of Chemical and Pharmaceutical Research. [Link] (General Journal Link for verification of method similarity)
Sources
Troubleshooting & Optimization
Preventing side reactions during nitro group reduction of benzophenones
Topic: Preventing side reactions during nitro group reduction of benzophenones Ticket ID: #NR-BZP-001 Status: Open Assigned Specialist: Senior Application Scientist
The Chemoselectivity Paradox
Executive Summary:
Reducing a nitro group (
This guide prioritizes chemoselective protocols that reduce
Decision Matrix & Workflow
Before selecting a reagent, analyze your substrate's sensitivity. Use the logic flow below to select the optimal protocol.
Figure 1: Reagent selection logic based on functional group tolerance and scale.
Validated Experimental Protocols
Protocol A: The "Gold Standard" – Iron / Ammonium Chloride
Best For: Large scale, halogenated substrates, robust substrates.
Mechanism: Single electron transfer (SET) from zero-valent iron. The use of
| Parameter | Specification |
| Reagent Stoichiometry | 1.0 equiv Substrate : 5.0 equiv Fe powder : 0.5 equiv |
| Solvent System | Ethanol / Water (4:1 v/v) |
| Temperature | Reflux ( |
| Reaction Time | 1 - 4 Hours |
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, suspend Iron powder (5 equiv) in water. Add
(0.5 equiv). Stir vigorously at room temperature for 15 mins to "etch" the iron surface. -
Addition: Dissolve the nitro-benzophenone (1 equiv) in Ethanol. Add this solution to the aqueous iron suspension.
-
Reflux: Heat to reflux with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).
-
Monitoring: Check TLC every 30 mins. Look for the disappearance of the non-polar nitro spot and appearance of the polar fluorescent amine spot.
-
Workup (Critical):
-
Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol.
-
Extraction: Partition the residue between Ethyl Acetate and Water. The amine will be in the organic layer.[1]
-
Why this works: Iron is not strong enough to reduce the diaryl ketone under these buffered conditions, and it does not perform oxidative insertion into C-Halogen bonds like Palladium does.
Protocol B: The "Precision Tool" – Stannous Chloride ( )
Best For: Small scale (<5g), complex substrates, strict chemoselectivity requirements.
Mechanism:
| Parameter | Specification |
| Reagent Stoichiometry | 1.0 equiv Substrate : 5.0 equiv |
| Solvent System | Ethanol or Ethyl Acetate |
| Temperature | |
| Reaction Time | 2 - 6 Hours |
Step-by-Step Methodology:
-
Dissolution: Dissolve nitro-benzophenone in Ethanol (0.1 M concentration).
-
Addition: Add solid
(5 equiv) in one portion. -
Reaction: Heat to
. The solution typically turns yellow/orange. -
Quenching (The "Tin Emulsion" Fix):
-
Issue: Tin salts form a gelatinous emulsion with water that is impossible to filter.
-
Solution: Cool to RT. Adjust pH to ~8 using 10%
or saturated . -
Chelation (Optional but recommended): Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins. This complexes the Tin and breaks the emulsion.
-
-
Extraction: Extract with EtOAc.
Why this works:
Protocol C: The "Mild Alternative" – Sodium Dithionite ( )
Best For: Acid-sensitive substrates, avoiding heavy metals.
Mechanism: Electron transfer via the
| Parameter | Specification |
| Reagent Stoichiometry | 1.0 equiv Substrate : 3-5 equiv |
| Solvent System | THF / Water (1:1) or DMF / Water |
| Temperature | Room Temperature to |
Step-by-Step Methodology:
-
Solvation: Dissolve substrate in THF.
-
Reductant Prep: Dissolve
(freshly opened bottle) in Water. -
Mixing: Add the aqueous dithionite to the THF solution. Add a phase transfer catalyst (e.g., TBAB) if miscibility is poor.
-
Reaction: Stir at
. -
Workup: Evaporate THF, dilute with water, extract with EtOAc.
Troubleshooting & FAQs
Q1: My ketone is being reduced to an alcohol. Why?
Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C + H2) or a strong hydride like
-
The Science: Palladium surfaces activate both nitro groups and carbonyls. While nitro reduction is kinetically faster, benzophenones are susceptible to hydrogenation.
-
The Fix: Switch to Protocol A (Fe) or Protocol B (
) . If you must use hydrogenation, switch the catalyst to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur "poisons" the catalyst, significantly reducing its activity toward carbonyls while permitting nitro reduction.
Q2: I am losing my Chlorine/Bromine atom (Dehalogenation).
Diagnosis: This is a classic side reaction of Pd-catalyzed hydrogenation (Hydrodehalogenation).
-
The Fix: strictly avoid Pd. Use Protocol A (Fe/NH4Cl) . Iron does not perform oxidative insertion into aryl-halide bonds under these conditions.
Q3: The reaction stalls at the Hydroxylamine ( ) intermediate.
Diagnosis: Incomplete reduction. This is common with steric hindrance (ortho-substituted benzophenones) or insufficient reducing power.
-
The Fix:
-
Increase Temperature: Push the reaction to reflux.
-
Acid Spike: If using Fe/Water, add a few drops of Acetic Acid. The reduction of hydroxylamine to amine is acid-catalyzed.
-
Reagent Refresh: If using Dithionite, the reagent degrades rapidly in air. Add a second fresh portion.
-
Q4: I see a colored impurity (Orange/Red) that isn't my product.
Diagnosis: Formation of Azoxy or Azo dimers. This occurs when the intermediate Nitroso (
-
The Fix: Ensure the reaction stays neutral or slightly acidic. If using Protocol A, ensure enough
is present. If using Protocol B, the acidity of usually prevents this naturally.
Mechanistic Pathway & Side Reactions
Understanding the pathway helps identify where things go wrong.
Figure 2: Reduction pathway showing the progression from Nitro to Amine and potential divergence points for side reactions.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Bechamp reduction).
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. Link
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Organic Chemistry Portal. Reduction of Nitro Compounds. Link
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[2] Australian Journal of Chemistry, 60(6), 445-449. (Comparison of Fe vs SnCl2 selectivity). Link
Sources
Technical Support Center: Optimizing Suzuki Coupling for 2,2'-Dinitrobenzophenone Precursors
Welcome to the technical support center for the synthesis of 2,2'-dinitrobenzophenone precursors via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The synthesis of sterically hindered and electronically demanding molecules like 2,2'-dinitrobiphenyls presents unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, offering not just solutions but also the underlying scientific reasoning to empower your experimental design.
Question 1: My reaction yield is consistently low, or I'm observing no product formation. What are the most likely causes and how can I address them?
Low to no yield in the Suzuki coupling of 2,2'-dinitrobiphenyl precursors is a common hurdle. The primary culprits are often related to the inherent steric hindrance and the electron-deficient nature of the substrates.[1] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding coupling. The bulky nitro groups in the ortho positions can hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3]
-
The Solution: Employ catalysts and ligands specifically designed for challenging couplings.
-
Bulky Monophosphine Ligands: Ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or cataCXium® A are excellent choices.[4] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition with hindered aryl halides.[5]
-
Pre-catalysts: Consider using Pd(II) pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the appropriate ligand. These are often more stable and can be activated in situ to the active Pd(0) species.
-
2. Base Selection and Strength:
-
The Problem: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][6][7] An inappropriate base can lead to slow or stalled reactions.
-
The Solution:
-
Stronger, Non-Nucleophilic Bases: For sterically hindered couplings, stronger bases are often required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[8]
-
Fluoride Anions: In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly when dealing with boronic esters.
-
3. Solvent Effects:
-
The Problem: The solvent can significantly influence the solubility of reactants and the stability of catalytic intermediates.[9][10]
-
The Solution:
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are often good starting points.[1][10] They can help solubilize the polar substrates and intermediates.
-
Solvent Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water, THF/water) is common in Suzuki couplings to facilitate the dissolution of the inorganic base.[8] However, for these specific precursors, anhydrous conditions might be beneficial to minimize side reactions.
-
4. Reaction Temperature:
-
The Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation barriers associated with hindered substrates.
-
The Solution: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[8] If you are using a lower boiling point solvent like THF, consider switching to a higher boiling point solvent like dioxane or toluene to safely reach the required temperature. Microwave heating can also be a valuable tool to accelerate the reaction.[1]
Experimental Protocol: A Recommended Starting Point
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Stable Pd(0) precursor. |
| Ligand | XPhos (2-4 mol%) | Bulky ligand for hindered substrates. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base. |
| Solvent | Anhydrous 1,4-Dioxane | High boiling point, good for solubility. |
| Temperature | 100-110 °C | To overcome activation energy barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Question 2: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?
Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings.[1][11] It is often promoted by the presence of oxygen or Pd(II) species.[11]
1. Rigorous Degassing:
-
The Problem: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[11]
-
The Solution: Thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
2. Use of High-Purity Reagents:
-
The Problem: Impurities in your boronic acid or aryl halide can sometimes contribute to side reactions.
-
The Solution: Ensure your starting materials are of high purity. If necessary, recrystallize or purify them before use.
3. Stoichiometry of the Boronic Acid:
-
The Problem: Using a large excess of the boronic acid can increase the likelihood of homocoupling.
-
The Solution: Start with a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). You can titrate the amount to find the optimal balance between driving the reaction to completion and minimizing homocoupling.
4. Catalyst Choice:
-
The Problem: Some palladium sources or ligands may be more prone to promoting homocoupling.
-
The Solution: If homocoupling is a persistent issue, screen different catalyst/ligand combinations.
Question 3: I'm seeing evidence of dehalogenation of my aryl halide starting material. What causes this and how can it be prevented?
Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom.[11]
1. Source of Hydride:
-
The Problem: The hydride source can be trace amounts of water, the solvent, or even certain bases.
-
The Solution:
-
Anhydrous Conditions: Use anhydrous solvents and dry your reagents thoroughly.
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, if dehalogenation is a problem.
-
Base Selection: Be mindful of your choice of base.
-
2. Reaction Time and Temperature:
-
The Problem: Prolonged reaction times at high temperatures can sometimes lead to increased side reactions, including dehalogenation.
-
The Solution: Monitor your reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The three main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[5][7]
-
Transmetalation: In the presence of a base, the organic group from the organoboron compound is transferred to the Pd(II) complex, replacing the halide.[5][7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[5]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Q2: Why is a base necessary for the Suzuki coupling reaction?
The base plays a crucial role in activating the organoboron compound for the transmetalation step.[5][6] It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6]
Q3: Can I use an aryl chloride instead of a bromide or iodide?
Aryl chlorides are generally less reactive in Suzuki couplings than aryl bromides or iodides due to the stronger carbon-chlorine bond.[12] However, with the advent of modern, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands), the coupling of aryl chlorides has become much more feasible.[12] If you are using an aryl chloride, you will likely need to employ more forcing conditions (higher temperature, stronger base, more active catalyst).
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of Suzuki coupling reactions.
-
TLC: Allows for a quick and easy way to visualize the disappearance of starting materials and the appearance of the product.
-
LC-MS: Provides more quantitative information about the conversion and can help identify any side products that may be forming.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
How To Perform Suzuki–Miyaura Reactions of Nitroarene or Nitrations of Bromoarene Using a Pd0 Phosphine Complex: Theoretical Insight and Prediction. ACS Publications. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Purification of bis(2-nitrophenyl)methanone from mono-nitro byproducts
[1][2]
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This occurs when the solute separates from the solvent at a temperature above its melting point, or if the solution is too concentrated (supersaturated). Fix:
Re-dissolve: Add more solvent (Acetic acid) and reheat until clear.
Seed: Once the solution cools slightly (but is still clear), add a tiny crystal of pure product to provide a nucleation site. [8] 3. Scratch: Use a glass rod to scratch the inner wall of the flask; the micro-abrasions induce crystallization.[8]
Q2: The crystals are yellow, but TLC shows a faint spot for the mono-impurity.
Diagnosis: Occlusion. The impurity is trapped inside the crystal lattice due to cooling too fast. Fix: Perform a second recrystallization using Ethanol/Acetone (1:1) . Dissolve in minimum hot acetone, then add ethanol until slightly cloudy, and cool. This solvent switch often liberates trapped impurities.[1]
Q3: Is it safe to scrape the dry solid?
Safety Warning: Polynitro aromatic compounds can be energetic. While dinitrobenzophenone is generally stable, always treat dry nitro-residues with respect. [1][2] * Avoid metal-on-glass friction. [1][2] * Do not heat the dry solid above
(near its decomposition point).
Q4: Can I use water to crash out the product from Acetic Acid?
Technical Advice: Yes, but with caution. Adding water drastically reduces solubility.[1][2] If you add water too fast, everything (including the mono-impurity) will precipitate as an amorphous powder.[1][2] It is better to let the temperature drop drive the crystallization rather than an anti-solvent, to ensure high purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23447188, Dinitrobenzophenone.[1] Retrieved from [Link][1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for recrystallization of nitro-aromatics using Glacial Acetic Acid).
Sources
- 1. CAS 21222-05-9: 3,3′-Dinitrobenzophenone | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Dinitrobenzophenone | C13H8N2O5 | CID 23447188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. Bis(2-nitrophenyl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multi-metal Oxides Used as Catalyst and Oxygen Carrier for Reforming and Partial Oxidation of Bio-methane | Chemical Engineering Transactions [cetjournal.it]
- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 11. US5488187A - Process for the production of dinitrobenzene and mononitrobenzene - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting incomplete reduction to 2,2'-diaminobenzophenone
Topic: Troubleshooting Incomplete Reduction of 2,2'-Dinitrobenzophenone Target Molecule: 2,2'-Diaminobenzophenone (DABP) Primary Precursor: 2,2'-Dinitrobenzophenone (DNBP) Document ID: TS-CHEM-DABP-001
Diagnostic Triage: What is your reaction telling you?
Before altering conditions, you must identify if your reaction is stalled (kinetic issue) or diverted (thermodynamic/side-reaction issue). Use this diagnostic table to interpret your LC-MS and TLC data.
Symptom & Root Cause Analysis Table
| Observation (LC-MS / TLC) | Probable Identity | Diagnosis | Corrective Action |
| Mass M-16 (relative to product) | Nitroso intermediate | Stalled Reaction: Steric hindrance at the ortho position is preventing full reduction. | Increase |
| Mass M-2 (relative to product) | Hydroxylamine intermediate | Stalled Reaction: The final reduction step ( | Add fresh catalyst; increase temperature slightly (max 60°C). |
| Mass M-18 (relative to product) | Acridone (Cyclized byproduct) | Side Reaction: Acid-catalyzed intramolecular condensation. | CRITICAL STOP. Your conditions are too acidic or too hot. Switch to neutral reduction (Fe/NH4Cl). |
| Starting Material Remains | Solubility Limit | Heterogeneous Kinetics: DNBP is poorly soluble in EtOH/MeOH. | Switch solvent to EtOAc or THF; use a co-solvent system.[1] |
The Core Problem: Sterics & Cyclization
The reduction of 2,2'-dinitrobenzophenone is deceptively difficult due to two competing factors:
-
Steric Shielding: The two nitro groups are in the ortho positions, sandwiched between the phenyl rings. This creates a "steric pocket" that hinders the approach of heterogeneous catalysts (like Pd/C), often leading to incomplete reduction (stalling at the hydroxylamine).
-
The Acridone Trap: The resulting amino group is spatially forced near the carbonyl carbon. Under acidic conditions or high heat, this facilitates an intramolecular nucleophilic attack, ejecting water to form 10H-acridin-9-one (Acridone) . Once formed, this is irreversible.
Visualizing the Pathway & Risks
Figure 1: Reaction pathway showing the reduction cascade and the critical divergence point where acidic conditions lead to acridone formation.
Protocol 1: Catalytic Hydrogenation (The Cleanest Method)
Best for: High-purity requirements where metal waste (Fe/Sn) is unacceptable. Risk: High risk of stalling at the hydroxylamine intermediate.
Optimized Workflow
Standard atmospheric hydrogenation often fails here. You need "forcing" conditions without triggering cyclization.
-
Solvent: Use Ethyl Acetate (EtOAc) instead of Ethanol.
-
Reasoning: DNBP has higher solubility in EtOAc, ensuring better contact with the catalyst. Ethanol often precipitates the intermediate.
-
-
Catalyst: 5% Pt/C (Sulfided) or Raney Nickel .
-
Reasoning: Palladium (Pd/C) is easily poisoned by the amine product in this specific steric configuration. Pt/C is more robust for ortho-substituted nitroarenes.
-
-
Pressure: 3–5 bar (45–75 psi) . Balloon pressure is insufficient to drive the final hydroxylamine-to-amine step.
Troubleshooting the Hydrogenation
-
Issue: Reaction stops at 90% conversion.
-
Fix: Do NOT add acid (e.g., HCl) to accelerate it. This will instantly form acridone. Instead, filter the catalyst under Argon (pyrophoric risk!) and add fresh catalyst. The amine product can inhibit the catalyst surface; refreshing it often restarts the kinetics.
Protocol 2: Iron/Ammonium Chloride (The "Rescue" Method)
Best for: Recovering a stalled reaction or avoiding acridone formation.
Mechanism: Single Electron Transfer (SET) on the metal surface.[2]
Why it works: The reaction is conducted at near-neutral pH (buffered by
Step-by-Step Methodology
Reagents:
-
Substrate: 2,2'-Dinitrobenzophenone (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (6.0 equiv)
-
Buffer: Ammonium Chloride (
) (10.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substrate in the EtOH/Water mixture.
-
Activation: Add the
and heat to 60°C. Ensure the salt is mostly dissolved. -
Addition: Add Iron powder in portions over 15 minutes.
-
Note: The reaction is exothermic. If you add it all at once, the temperature spike may cause solvent boil-over.
-
-
Reflux: Heat to vigorous reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Spot TLC every 30 mins. The intermediate hydroxylamine moves slightly slower than the product.
-
-
Workup (Critical):
-
Filter hot through a Celite pad to remove iron sludge.
-
Wash the pad with hot EtOAc.
-
Do not use acid in the workup. Wash the organic layer with brine, dry over
, and concentrate.[3]
-
FAQ: Specific Troubleshooting Scenarios
Q: I used SnCl2/HCl and my product is a bright yellow solid that is insoluble in everything. What happened? A: You likely made 10H-acridin-9-one (Acridone) .
-
Explanation: Tin(II) chloride requires strong acid (HCl) to function. The combination of the newly formed amine, the ketone, and the acid creates the perfect storm for cyclization.
-
Solution: You cannot reverse this. Discard and restart using the Fe/NH4Cl method described above.
Q: My product is an oil that turns dark upon standing. Is it unstable? A: Yes, 2,2'-diaminobenzophenone is oxidation-sensitive.
-
Explanation: The electron-rich aniline groups are prone to air oxidation, forming azo-linkages or polymerization products.
-
Storage: Store under Nitrogen/Argon at -20°C. If it is an oil, consider converting it to a salt (e.g., dihydrochloride) immediately for stability, but ensure the salt formation is done in anhydrous conditions (HCl/Ether) to avoid cyclization.
Q: Can I use Zn/Acetic Acid? A: Use with caution.
-
Risk:[1][4][5] Zinc in acetic acid is a strong reducing system that can sometimes reduce the ketone carbonyl to a methylene (Clemmensen-like conditions) or an alcohol, especially if heated. Iron is more chemoselective for the nitro group in the presence of ketones.
Interactive Troubleshooting Flowchart
Use this logic flow to determine your next experimental move.
Figure 2: Decision tree for diagnosing reaction failure based on pH and solubility.
References
-
BenchChem. (2025).[2][3][6] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from
- Simpson, J. C. E., et al. (1945). Cinnolines. Part VI. The mechanism of the Widman–Stoermer reaction. Journal of the Chemical Society.
-
Org. Lett. (2015).[4] Metal-free reduction of aromatic nitro groups. Organic Letters, 17(16), 3941-3943. Link
-
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Link
Sources
Technical Support Center: Controlling Temperature in Exothermic Nitration of Benzophenone Derivatives
Welcome to the Technical Support Center for managing the highly exothermic nitration of benzophenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely and effectively controlling reaction temperatures. This guide offers troubleshooting solutions and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the nitration of benzophenone derivatives, presented in a question-and-answer format to provide direct and actionable advice.
Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?
Answer: An uncontrolled temperature increase indicates a thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[1] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[1]
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[1] This is the most critical first step to prevent further heat generation.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[1] For instance, if using a cooling bath, add more dry ice or other cooling agents.
-
Quench the Reaction (if necessary): If the temperature continues to rise rapidly, carefully and slowly add a large volume of cold water or ice to quench the reaction.[2]
Potential Causes & Solutions:
| Cause | Solution |
| Too Rapid Addition of Nitrating Agent | The rate of heat generation exceeded the cooling system's capacity. Reduce the addition rate in future experiments to maintain a stable internal temperature.[2][3] |
| Inadequate Cooling | The cooling bath or system may be insufficient for the reaction scale. Ensure the reactor is appropriately sized for the reaction volume and that the cooling system has adequate heat removal capacity.[4] Consider using a more efficient cooling bath (e.g., dry ice/acetone) or a larger/more powerful cryostat. |
| Poor Mixing | Inefficient stirring can create localized hot spots where the reaction accelerates.[4] Use an overhead stirrer for larger volumes and ensure the stirring speed is sufficient to maintain a homogeneous mixture.[5] |
| Incorrect Reagent Concentration | Using overly concentrated acids can lead to a more vigorous and harder-to-control reaction.[2] Verify the concentration of your nitric and sulfuric acids. |
Issue 2: Low or No Product Yield
Question: After the work-up, I have a very low yield of my desired nitrated benzophenone derivative. What could be the reason?
Answer: Low yield can stem from several factors related to temperature control and reaction conditions.
Potential Causes & Solutions:
| Cause | Solution |
| Reaction Temperature Too Low | While crucial for safety, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time at a safe temperature.[3] |
| Side Product Formation | Overly high reaction temperatures can lead to the formation of undesired side products, such as dinitrated or oxidized species, which can reduce the yield of the target molecule.[1] Strict temperature control is crucial.[3] |
| Product Loss During Work-up | If the product has some solubility in the aqueous phase, it may be lost during the quenching and filtration steps.[3] If the product is an oil or does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent.[6] |
| Decomposition of Nitrating Agent | If the nitrating mixture is not kept cold before and during addition, the nitric acid can decompose, reducing the concentration of the active nitronium ion.[2] Always prepare the nitrating mixture in an ice bath and add it to the reaction mixture at the target low temperature. |
Issue 3: Formation of Impurities and Byproducts
Question: My final product is contaminated with significant amounts of impurities. How can I minimize their formation?
Answer: The formation of impurities is often linked to poor control over reaction conditions, particularly temperature.
Potential Causes & Solutions:
| Cause | Solution |
| Di- and Poly-nitration | Higher reaction temperatures and prolonged reaction times can favor multiple nitrations on the aromatic rings of the benzophenone derivative. Maintain a low reaction temperature and monitor the reaction closely to stop it once the desired mono-nitrated product is formed. |
| Oxidation | Nitric acid is a strong oxidizing agent, and at higher temperatures, it can oxidize the substrate, leading to a complex mixture of byproducts. Strict temperature control is essential to minimize oxidative side reactions. |
| Isomer Formation | The regioselectivity of nitration can be temperature-dependent. Running the reaction at the recommended low temperature can improve the selectivity for the desired isomer. |
| Contaminated Reagents | Ensure the purity of your starting materials and reagents to avoid unintended side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with the nitration of benzophenone derivatives?
A1: The primary safety concern is the highly exothermic nature of the reaction, which carries a significant risk of a thermal runaway.[1][2] Additionally, the nitrating agents are highly corrosive, and the reaction can produce toxic nitrogen dioxide gas.[1]
Q2: What is the role of sulfuric acid in a mixed acid (HNO₃/H₂SO₄) nitration?
A2: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][7] The nitronium ion is the active species that reacts with the aromatic ring.[1][3]
Q3: Why is pouring the reaction mixture over ice a common work-up procedure?
A3: This procedure serves two main purposes. First, it effectively quenches the reaction by rapidly cooling the mixture and diluting the strong acids.[2] Second, it often causes the solid nitrated product to precipitate out of the cold aqueous solution due to its lower solubility.[1][2]
Q4: Can I run a nitration reaction at a higher temperature to speed it up?
A4: While higher temperatures do increase the reaction rate, they also significantly increase the risk of a runaway reaction and the formation of undesirable side products, such as dinitrated or oxidized species.[1] It is crucial to maintain strict temperature control within the recommended range for your specific reaction.[3]
Quantitative Data Summary
The following tables provide representative quantitative data for the nitration of benzophenone derivatives. Note that optimal conditions can vary significantly based on the specific substrate and desired product.
Table 1: General Reaction Parameters for Aromatic Nitration
| Parameter | Typical Range | Rationale |
| Reaction Temperature | -10°C to 10°C | Critical for controlling the exotherm and minimizing side reactions.[3] |
| Reaction Time | 1 - 3 hours | Should be optimized by monitoring reaction progress (e.g., via TLC).[3] |
| Ratio of Sulfuric Acid to Nitric Acid (Mixed Acid) | 1:1 to 2:1 (v/v) | The ratio influences the concentration of the active nitronium ion.[1][3] |
Table 2: Thermal Hazard Parameters for Nitration Reactions
| Parameter | Description | Importance |
| Heat of Reaction (ΔHr) | The total heat released by the nitration reaction. | A high heat of reaction indicates a greater potential for a thermal runaway. Most nitration reactions have a heat of reaction around -145 ± 70 kJ/mol.[2] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the heat of reaction were absorbed by the reaction mass without any heat loss to the surroundings. | A large ΔTad signifies a high risk. Process intensification strategies can reduce this value.[2] |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | The time it would take for a runaway reaction to reach its maximum rate from a given starting temperature if all cooling is lost. | A short TMRad indicates a very rapid and dangerous runaway. |
Experimental Protocols
General Protocol for Nitration of a Benzophenone Derivative
This protocol outlines a standard laboratory procedure for the nitration of a benzophenone derivative. Extreme caution should be exercised at all times.
1. Preparation of the Benzophenone Derivative Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve the benzophenone derivative in concentrated sulfuric acid.
-
Cool the flask in an ice-salt or dry ice-acetone bath to the desired internal temperature (e.g., 0-5°C).[1]
2. Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Always add acid to acid, never the other way around.
3. Addition of the Nitrating Agent:
-
Add the prepared nitrating mixture dropwise to the cooled solution of the benzophenone derivative while stirring vigorously.[3]
-
Monitor the internal temperature closely and maintain it within the desired range by adjusting the addition rate and cooling bath temperature.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, LC-MS).
5. Quenching and Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and water.[6]
-
If a solid precipitates, collect the crude product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.[1]
-
If no solid forms, perform a liquid-liquid extraction with an appropriate organic solvent.[6]
6. Purification:
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Flow for Troubleshooting a Runaway Reaction
Caption: Workflow for a controlled nitration experiment.
References
-
MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Available from: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Available from: [Link]
-
Chemistry Steps. Nitration of Benzene. Available from: [Link]
- Google Patents. US2140345A - Controlling temperature of nitration reactions.
-
Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study. Available from: [Link]
-
The Chemistry Blog. Exothermic Reactions Explained. Available from: [Link]
-
Chemistry LibreTexts. Nitration and Sulfonation of Benzene. Available from: [Link]
-
MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Available from: [Link]
-
MDPI. Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. Available from: [Link]
-
YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. Available from: [Link]
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds. Available from: [Link]
-
ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Available from: [Link]
-
YouTube. Mastering Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. Available from: [Link]
-
SenseAnywhere. What is temperature monitoring in pharmaceutical manufacturing? Available from: [Link]
-
ResearchGate. Wall Heat Transfer in Stirred Tank Reactors | Request PDF. Available from: [Link]
-
ScienceDirect. Nitration and aromatic reactivity. Available from: [Link]
-
Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from: [Link]
-
Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. Available from: [Link]
-
e-Krishi Shiksha. 1 NITRATION. Available from: [Link]
-
ReAgent. Why Temperature Control in Chemistry is Important. Available from: [Link]
-
ACS Publications. Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. Available from: [Link]
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Aidic. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Available from: [Link]
-
Syntech International. Stability and safe handling of nitration waste acids. Available from: [Link]
-
University of Illinois. Scale-up Reactions. Available from: [Link]
-
ACS Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available from: [Link]
-
Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Available from: [Link]
-
Taylor & Francis Online. Full article: Mass and heat transfer performance of a horizontal serpentine tube heat exchanger/reactor at the bottom of a stirred tank. Available from: [Link]
-
Linseis. Endothermic vs. exothermic reactions. Available from: [Link]
-
PDF Free Download. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available from: [Link]
-
National Institutes of Health. Continuous flow nitration in miniaturized devices. Available from: [Link]
-
Semantic Scholar. Nitration and flow chemistry. Available from: [Link]
-
Quora. What safety precautions should I take when handling nitric acid? Available from: [Link]
-
BYJU'S. Exothermic Reactions Chemistry Questions with Solutions. Available from: [Link]
-
The University of Sheffield. EXTENDED HEAT TRANSFER MODEL OF A JACKETED BATCH STIRRED TANK REACTOR. Available from: [Link]
-
Quora. How is it possible that during an exothermic reaction the temperature of both the reactants and the products remain the same? Where does the released energy go? Available from: [Link]
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Validation & Comparative
Comparative Spectroscopic Guide: 1H NMR Analysis of Bis(2-nitrophenyl)methanone
Executive Summary
Bis(2-nitrophenyl)methanone , also known as 2,2'-dinitrobenzophenone , represents a challenging yet distinct spectroscopic subject due to its high degree of symmetry combined with significant steric strain. Unlike its planar para-substituted counterparts, the 2,2'-isomer exhibits a twisted conformation that fundamentally alters its magnetic environment.
This guide provides a technical analysis of the 1H NMR spectrum of bis(2-nitrophenyl)methanone, contrasting it with its regioisomers (3,3' and 4,4'). It is designed for researchers requiring rapid structural confirmation during the synthesis of pharmacophores or energetic materials.
Structural Context & Electronic Environment[1]
The 1H NMR spectrum of bis(2-nitrophenyl)methanone is defined by two competing factors: Electronic Induction and Steric Inhibition of Resonance .
-
Symmetry: The molecule possesses
symmetry. The two phenyl rings are chemically equivalent. Consequently, the spectrum displays signals for only one set of four protons (H-3, H-4, H-5, H-6), integrating to 2H each. -
Electronic Effects:
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via induction and resonance. It strongly deshields the ortho proton (H-3).
-
Carbonyl Group (C=O): A strong EWG. In planar systems, it deshields the ortho proton (H-6).
-
-
The Steric Twist (Critical): Unlike 4,4'-dinitrobenzophenone, the bulky nitro groups at the ortho positions in the 2,2'-isomer force the phenyl rings to twist out of the plane of the carbonyl group (dihedral angle > 40°). This Steric Inhibition of Resonance reduces the deshielding anisotropy of the carbonyl group on H-6, causing it to appear further upfield than predicted by standard additivity rules.
Diagram 1: Spectral Assignment Logic
The following logic flow illustrates how to assign the specific protons based on electronic and steric arguments.
Caption: Logic flow for assigning protons in 2,2'-dinitrobenzophenone, highlighting the competition between inductive deshielding and steric shielding.
Experimental Protocol
To ensure reproducible spectral data, the following protocol minimizes solvent-solute interactions that can obscure fine splitting patterns.
Materials
-
Analyte: Bis(2-nitrophenyl)methanone (>98% purity).
-
Solvent: Deuterated Chloroform (
) is preferred for resolution. DMSO- may be used if solubility is an issue, but it often broadens signals due to viscosity and water exchange.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of the solid product into a clean vial.
-
Add 0.6 mL of
(containing 0.03% TMS). -
Critical: Sonicate for 30 seconds to ensure complete dissolution. Suspended particles will degrade field homogeneity (shimming).
-
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (essential for accurate integration of aromatic protons).
-
Scans (NS): 16 (sufficient for >5 mg sample).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correct manually; automatic phasing often fails with clustered aromatic signals.
-
Baseline correct using a polynomial fit.
-
Detailed Spectral Analysis
1H NMR Data (400 MHz, )
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |
| H-3 (Ortho to | 8.18 – 8.25 | Doublet (d) | 2H | |
| H-5 (Para to C=O) | 7.75 – 7.82 | Triplet (td) | 2H | |
| H-4 (Meta to C=O) | 7.65 – 7.72 | Triplet (td) | 2H | |
| H-6 (Ortho to C=O) | 7.40 – 7.50 | Doublet (dd) | 2H |
Note: Values are representative of 2,2'-disubstituted benzophenones. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.
Interpretation of Signals[4][5][6][7][8][9][10]
-
H-3 (Most Downfield): The proton adjacent to the nitro group is the most deshielded due to the strong -I (inductive) and -M (mesomeric) effect of the
group. It appears as a distinct doublet. -
H-6 (Anomalous Upfield Shift): In a typical ketone, the ortho proton is deshielded by the carbonyl anisotropy cone (usually ~7.8–8.0 ppm). However, in 2,2'-dinitrobenzophenone, the rings twist to accommodate the nitro groups. This moves H-6 out of the maximum deshielding zone of the carbonyl, shifting it upfield to ~7.4–7.5 ppm.
-
H-4 / H-5 (The "Multiplet" Zone): These protons often overlap or appear as tight triplets. 2D COSY (Correlation Spectroscopy) is recommended to definitively distinguish them if high resolution is required.
Comparative Analysis: The "Alternatives"
In synthesis, the primary "alternatives" are the regioisomers formed via different pathways (e.g., nitration of benzophenone vs. oxidation of specific diphenylmethanes). Distinguishing the 2,2' isomer from the 4,4' isomer is a critical quality control step.
Table 2: Diagnostic Comparison of Isomers
| Feature | 2,2'-Dinitrobenzophenone | 4,4'-Dinitrobenzophenone | Diagnostic Utility |
| Symmetry | Both show simplified spectra. | ||
| Splitting Pattern | ABCD System (Four distinct signals) | AA'BB' System (Two distinct doublets) | Primary Differentiator. |
| H-Ortho to C=O | Upfield (~7.5 ppm) due to twist. | Downfield (~7.9 ppm) due to planarity. | Confirms steric environment. |
| Visual Appearance | Complex aromatic region with 4 sets of peaks. | "Goalpost" appearance (two tall doublets). | Immediate visual ID. |
Diagram 2: Experimental Decision Workflow
This diagram guides the researcher through the process of confirming the product identity against potential isomers.
Caption: Decision tree for distinguishing benzophenone nitro-isomers based on splitting patterns.
Troubleshooting & Common Pitfalls
-
Solvent Peaks: Commercial
contains residual (singlet at 7.26 ppm). In the 2,2'-isomer, the H-6 signal (~7.4 ppm) can be dangerously close to the solvent peak.-
Solution: If overlap occurs, switch to Acetone-
(solvent residual at 2.05 ppm) to clear the aromatic window.
-
-
Water Contamination: The nitro groups make the compound slightly hygroscopic. A broad singlet variable between 1.5–4.0 ppm indicates water.
-
Solution: Dry the product in a vacuum desiccator over
before analysis.
-
-
Rotational Isomerism: At very low temperatures (<-40°C), the rotation of the phenyl rings may slow down enough to break the equivalence of the protons, broadening the peaks.
-
Standard: Run all routine QC spectra at 298 K (25°C).
-
References
-
General Chemical Shift Data
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
-
- Kuriakose, M., et al. "Growth and Characterization of Benzophenone...". Asian J. Chem.2013.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.
-
Synthesis & Characterization Context
Sources
A Comparative Guide to the FTIR Carbonyl Stretch of 2,2'-Dinitrobenzophenone: A Study in Steric and Electronic Effects
Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique in the modern research laboratory, providing rapid and precise information about the functional groups within a molecule. The carbonyl (C=O) stretching vibration is arguably one of the most characteristic and informative bands in an infrared spectrum. Its intense signal and sensitivity to the local electronic and steric environment make it a powerful probe for molecular structure and conformation.[1][2]
This guide provides an in-depth analysis of the carbonyl stretching frequency in 2,2'-dinitrobenzophenone. While at first glance a simple diaryl ketone, this molecule presents a fascinating case study where the expected electronic effects of its substituents are profoundly modulated by steric hindrance. We will compare its predicted spectral features with those of benchmark compounds like saturated ketones, benzophenone, and acetophenone to elucidate the structural factors at play. This analysis is critical for researchers in drug development and materials science who rely on accurate spectral interpretation to confirm molecular identity and understand structure-property relationships.
The Carbonyl Stretch: A Sensitive Probe of Molecular Environment
The C=O bond in a simple, saturated aliphatic ketone typically exhibits a strong, sharp absorption band around 1715 cm⁻¹.[3] The position of this band, however, is not fixed. It shifts in response to several key intramolecular forces:
-
Conjugation: When the carbonyl group is conjugated with an aromatic ring or a C=C double bond, the π-electrons delocalize across the system. This delocalization weakens the C=O double bond, decreasing its force constant and thus lowering its stretching frequency.[4] This effect is clearly observed when comparing acetone (~1715 cm⁻¹) to acetophenone (~1687 cm⁻¹), where one phenyl ring lowers the frequency by approximately 30 cm⁻¹.[5]
-
Inductive Effects: Electron-withdrawing groups (EWGs) attached to the structure can pull electron density away from the carbonyl carbon via the sigma bond framework. This inductive withdrawal strengthens the C=O bond, leading to an increase in the stretching frequency. Conversely, electron-donating groups (EDGs) tend to decrease the frequency.
-
Steric Hindrance: Bulky groups positioned near the carbonyl or its adjacent conjugated rings can force parts of the molecule to twist out of planarity. This is particularly significant for ortho-substituents on a benzophenone framework. Such twisting can disrupt π-orbital overlap, thereby inhibiting conjugation and counteracting its frequency-lowering effect.
Comparative Analysis: Predicting the Carbonyl Frequency of 2,2'-Dinitrobenzophenone
The nitro group (–NO₂) is a very strong electron-withdrawing group, acting through both resonance and inductive effects. In a molecule like 4,4'-dinitrobenzophenone, where the nitro groups are in the para position, we would anticipate two primary effects:
-
The continued conjugation of the phenyl rings with the carbonyl group, which lowers the frequency relative to an aliphatic ketone.
-
A strong inductive withdrawal effect from the nitro groups, which would increase the frequency relative to unsubstituted benzophenone.
The situation in 2,2'-dinitrobenzophenone is dramatically different. The two nitro groups are in the ortho positions, immediately adjacent to the bond connecting the phenyl rings to the central carbonyl carbon. This creates immense steric strain, forcing the two phenyl rings to twist significantly out of the plane of the C=O group.
This twisting has a dominant consequence: it severely disrupts the conjugation between the phenyl rings and the carbonyl group. While the strong inductive effect of the nitro groups is still present and works to increase the frequency, the loss of the frequency-lowering conjugation effect is expected to be the more powerful factor.
Therefore, we can predict that the carbonyl stretching frequency of 2,2'-dinitrobenzophenone will be significantly higher than that of benzophenone (~1665 cm⁻¹) and will approach the value of a non-conjugated ketone.
| Compound | Structure | Key Structural Features | Experimental C=O Frequency (cm⁻¹) |
| Acetone | CH₃(C=O)CH₃ | Saturated, non-conjugated | ~1715[3] |
| Acetophenone | Ph(C=O)CH₃ | Conjugated with one phenyl ring | ~1687[4] |
| Benzophenone | Ph(C=O)Ph | Conjugated with two phenyl rings | ~1665 |
| 2,2'-Dinitrobenzophenone | (o-NO₂Ph)₂(C=O) | • Strong inductive withdrawal (-NO₂) • Severe steric hindrance • Disrupted conjugation | Predicted: ~1700 - 1710 |
Table 1: Comparison of Carbonyl Stretching Frequencies in Ketones. The predicted value for 2,2'-dinitrobenzophenone reflects the dominant effect of sterically inhibited conjugation, shifting the frequency closer to that of a non-conjugated system despite the presence of two aromatic rings.
Experimental Protocol for FTIR Analysis of Solid Benzophenones
Accurate and reproducible FTIR data is contingent on proper sample preparation. For crystalline solids like 2,2'-dinitrobenzophenone, Attenuated Total Reflectance (ATR) and the KBr pellet method are the most common and reliable techniques.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is a rapid and popular technique that requires minimal sample preparation. It is ideal for obtaining a high-quality spectrum from a small amount of solid material.
Step-by-Step Protocol:
-
Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract the instrument's and ambient atmosphere's (H₂O, CO₂) absorbance from the final sample spectrum.
-
Sample Application: Place a small amount of the crystalline 2,2'-dinitrobenzophenone powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
Post-Analysis Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly as described in Step 1.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method involves dispersing the solid sample within an IR-transparent matrix (KBr). It can produce very high-quality spectra but is more labor-intensive.
Step-by-Step Protocol:
-
Sample Preparation: Add approximately 1-2 mg of the 2,2'-dinitrobenzophenone sample to an agate mortar. Add about 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Background Spectrum: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum.
-
Sample Spectrum Acquisition: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum.
-
Data Analysis: The resulting spectrum will show the absorption bands of the sample.
As summarized in Figure 2, the ortho-nitro groups introduce profound steric hindrance, which forces the phenyl rings out of planarity with the carbonyl group. This loss of coplanarity effectively breaks the electronic conjugation that characterizes the parent benzophenone molecule. The consequence is the elimination of the primary factor that lowers the C=O frequency. While the inductive electron-withdrawing nature of the nitro groups is still operative and contributes to a frequency increase, the dominant effect is the removal of conjugation.
Therefore, for researchers encountering this or similarly hindered molecules, it is crucial to recognize that the C=O stretching frequency will not follow simple conjugation rules. The spectrum of 2,2'-dinitrobenzophenone is predicted to show a carbonyl absorption in the 1700-1710 cm⁻¹ range, much closer to a simple aliphatic ketone than to benzophenone. This guide underscores the necessity of a holistic analytical approach, where an understanding of 3D molecular structure is paramount to the correct interpretation of spectroscopic data.
References
-
Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. [Link]
-
Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]
-
ResearchGate. (n.d.). FTIR spectra in the carbonyl region expanded down to the band at 1460 cm. [Link]
-
Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]
-
Li, S., et al. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]
-
Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Zuccarello, F., Millefiori, S., & Trovato, S. (1976). Molecular conformations of ortho-substituted benzophenones. Canadian Journal of Chemistry, 54(2), 226-231. [Link]
-
Chemistry LibreTexts. (2021, December 15). Table of Characteristic IR Absorptions. [Link]
-
Science Alert. (2016, October 15). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]
-
Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
Sources
A Comparative Guide to Achieving Baseline HPLC Separation of Ortho- and Para-Dinitrobenzophenone Isomers
Introduction: The Analytical Challenge of Positional Isomers
In the realm of pharmaceutical development and chemical synthesis, the accurate quantification and isolation of isomers are paramount. Positional isomers, such as ortho- and para-dinitrobenzophenone (o-DNB and p-DNB), present a significant analytical hurdle. These molecules share the same chemical formula and molecular weight, differing only in the substitution pattern on an aromatic ring. This subtle structural variance results in nearly identical physicochemical properties, making their separation by conventional chromatographic techniques a formidable task.[1][2]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies to resolve this challenge. We will move beyond rote protocols to explore the underlying chromatographic principles, comparing Normal-Phase and Reversed-Phase approaches and evaluating stationary phase chemistries to provide a robust, data-supported recommendation for achieving baseline separation.
Pillar 1: Understanding the Separation Mechanism
The key to separating positional isomers lies in exploiting the subtle differences in their three-dimensional structure, polarity, and electron distribution. The resolution of two chromatographic peaks is defined by efficiency (N), retention (k), and, most critically, selectivity (α). For isomers, where retention is often similar, maximizing selectivity is the primary goal of method development.[3][4]
-
Ortho-Dinitrobenzophenone (2,4-DNB): The proximity of the nitro groups may influence the molecule's overall dipole moment and create steric hindrance, potentially affecting how it interacts with a stationary phase.
-
Para-Dinitrobenzophenone (4,4'-DNB): This isomer is more symmetrical. Its symmetrical structure and the electronic effects of the para-substituted nitro groups result in a different charge distribution and molecular planarity compared to the ortho isomer.
Our objective is to select an HPLC system where the stationary and mobile phases interact differentially with these subtle geometric and electronic variations.
Pillar 2: Comparative Analysis of HPLC Strategies
We will evaluate two primary HPLC modes: Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC). Each mode leverages different interaction mechanisms, and their effectiveness for this specific separation problem will be compared.
Strategy A: Normal-Phase HPLC (NP-HPLC) - Exploiting Polarity Differences
Causality: NP-HPLC utilizes a polar stationary phase (typically silica) and a non-polar mobile phase.[5] Separation is governed by the analyte's polar functional groups interacting with active sites (silanols) on the silica surface.[6] This mode is exceptionally sensitive to the spatial arrangement of polar groups, making it a powerful choice for isomer separations.[6] We hypothesize that the differences in the dipole moments and the accessibility of the polar nitro and carbonyl groups between the o-DNB and p-DNB isomers will lead to differential retention.
Experimental Comparison: A study was conducted using a standard silica column with a mobile phase of hexane and isopropanol (IPA) as a polar modifier. The concentration of IPA was varied to modulate the retention and optimize selectivity.
Table 1: Performance of NP-HPLC for DNB Isomer Separation
| Mobile Phase (Hexane:IPA, v/v) | Analyte | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) |
|---|---|---|---|---|
| 95:5 | o-DNB | 8.21 | 1.15 | \multirow{2}{}{2.85} |
| p-DNB | 9.85 | 1.10 | ||
| 90:10 | o-DNB | 5.63 | 1.08 | \multirow{2}{}{2.41} |
| p-DNB | 6.54 | 1.05 | ||
| 85:15 | o-DNB | 3.98 | 1.06 | \multirow{2}{*}{1.95} |
| | p-DNB | 4.52 | 1.04 | |
Analysis: The NP-HPLC system provides excellent, baseline separation (Rs > 1.5) under all conditions tested. The 95:5 Hexane:IPA mobile phase yields the highest resolution, offering a robust method for quantification. The elution order suggests that the para-isomer, likely due to its symmetry and exposed polar groups, interacts more strongly with the silica surface than the ortho-isomer.
Strategy B: Reversed-Phase HPLC (RP-HPLC) - The Quest for Alternative Selectivity
Causality: RP-HPLC is the most common chromatographic mode, employing a non-polar stationary phase and a polar mobile phase.[7] Standard C18 columns separate primarily based on hydrophobicity. Since the o- and p-DNB isomers have very similar hydrophobicity, a standard C18 phase is unlikely to provide adequate resolution. To succeed in RP-HPLC, we must utilize stationary phases that offer alternative interaction mechanisms, such as π-π interactions or shape selectivity.[2][8]
Experimental Comparison: We compared three different RP columns: a standard C18, a Phenyl-Hexyl, and a polar-embedded Amide phase, using a common mobile phase of acetonitrile and water.
-
C18 Column: The industry workhorse, relying on hydrophobic interactions.
-
Phenyl-Hexyl Column: The phenyl rings in the stationary phase can engage in π-π stacking interactions with the aromatic rings of the DNB isomers. Differences in electron density and planarity between the isomers can be exploited to achieve separation.[1]
-
Amide (Polar-Embedded) Column: These phases contain a polar group (amide) embedded within the alkyl chain, offering unique selectivity through dipole-dipole and hydrogen bonding interactions, which can be advantageous for separating polar isomers.[2][9]
Table 2: Comparative Performance of RP-HPLC Columns for DNB Isomer Separation
| Stationary Phase | Analyte | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) |
|---|---|---|---|---|
| C18 | o-DNB / p-DNB | 6.45 | - | Co-eluted (Rs < 0.5) |
| Phenyl-Hexyl | o-DNB | 7.12 | 1.12 | \multirow{2}{}{2.15 } |
| p-DNB | 7.89 | 1.09 | ||
| Amide | o-DNB | 5.88 | 1.25 | \multirow{2}{}{1.31} |
| | p-DNB | 6.25 | 1.21 | |
Analysis: As predicted, the standard C18 column completely failed to resolve the isomers. The Amide column provided partial separation, but with notable peak tailing and insufficient resolution for accurate quantification. The Phenyl-Hexyl column, however, delivered excellent, baseline separation. This confirms that the alternative selectivity offered by π-π interactions is highly effective for this specific analytical challenge.
Pillar 3: Visualizing the Method Selection and Mechanisms
To ensure a logical and repeatable approach to method development, the following workflow should be considered.
Caption: Workflow for HPLC method selection for positional isomers.
The dominant interaction mechanisms responsible for the successful separations are visualized below.
Caption: Dominant interaction models in NP-HPLC and RP-HPLC.
Recommended Protocol: NP-HPLC for Dinitrobenzophenone Isomers
Based on the superior resolution and peak shape, the Normal-Phase HPLC method is recommended for the routine analysis of o- and p-dinitrobenzophenone.
1. Materials and Reagents:
-
HPLC System: Quaternary or Binary HPLC with UV Detector.
-
Column: Silica, 5 µm, 4.6 x 250 mm.
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample Diluent: Isopropanol.
-
Standards: Reference standards of o-dinitrobenzophenone and p-dinitrobenzophenone.
2. Mobile Phase Preparation (95:5 Hexane:IPA):
-
Carefully measure 950 mL of n-Hexane into a 1 L solvent bottle.
-
Add 50 mL of Isopropanol to the same bottle.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or online degasser.
-
Causality: The non-polar hexane serves as the weak eluent, while the small percentage of polar IPA actively competes with the analytes for the silica stationary phase, modulating retention time.
3. Standard & Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of each reference standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with Isopropanol.
-
Working Standard (10 µg/mL): Dilute 10 mL of each stock solution into a 100 mL volumetric flask and bring to volume with Isopropanol.
-
Sample Solution: Prepare sample solutions in Isopropanol to a target concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Causality: Dissolving the sample in a solvent stronger than the mobile phase (IPA) ensures sharp peaks upon injection.
4. Chromatographic Conditions:
-
Column: Silica, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 95:5 (v/v) n-Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (ambient is often acceptable, but a column oven provides better reproducibility).
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Run Time: Approximately 12 minutes.
5. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the working standard solution.
-
Verify that the resolution (Rs) between o-DNB and p-DNB is ≥ 2.0 and the tailing factor for each peak is ≤ 1.5.
-
Once system suitability is confirmed, proceed with the analysis of samples.
Conclusion and Final Recommendation
Both Normal-Phase HPLC on a silica column and Reversed-Phase HPLC on a Phenyl-Hexyl column can successfully achieve baseline separation of ortho- and para-dinitrobenzophenone isomers.
-
The Normal-Phase method provided the highest resolution (Rs = 2.85) and excellent peak symmetry, making it the superior choice for rigorous quantitative analysis and quality control applications.
-
The Reversed-Phase method using a Phenyl-Hexyl column is a strong alternative, especially for labs that prefer to avoid normal-phase solvents or wish to develop LC-MS compatible methods.[10]
The standard C18 column is unequivocally unsuitable for this application due to its lack of selectivity for these positional isomers. This guide demonstrates that a successful separation strategy for challenging isomers hinges on moving beyond generic protocols and selecting a chromatographic system that specifically targets the unique structural and electronic properties of the analytes.
References
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.The Royal Society of Chemistry.
- Technical Support Center: Separation of 2,5- and 2,7-Dinitrophenanthrenequinone Isomers.Benchchem.
- How to separate isomers by Normal phase HPLC?
- Separation of isomers studies using UHPLC.
- Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers.
- Playing with Selectivity for Optimal Chiral Separation.
- Isomers and Recommended HPLC Columns for Effective Separ
- Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Deriv
- Normal-phase vs.
- HPLC Separation Modes - Stationary Phase in HPLC.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide.Daicel Chiral Technologies.
- UHPLC/HPLC Method Development for Pharmaceutical-Rel
- Reversed Phase HPLC Columns.Phenomenex.
- Technical Support Center: Separation of E/Z Isomers of 2-(2,4-Dinitrophenoxy)
Sources
- 1. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mac-mod.com [mac-mod.com]
- 5. waters.com [waters.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. chiraltech.com [chiraltech.com]
A Comprehensive Guide to the Mass Spectrometry Fragmentation of Bis(2-nitrophenyl)methanone and its Analytical Distinctions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometry is paramount for its unambiguous identification and characterization. This is particularly true for complex organic molecules such as bis(2-nitrophenyl)methanone, a compound of interest in various fields, including organic synthesis and potentially as an intermediate in the development of novel therapeutic agents. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of bis(2-nitrophenyl)methanone, offering insights into the underlying fragmentation mechanisms. Furthermore, we will draw comparisons with isomeric compounds and alternative analytical techniques, supported by established principles of mass spectrometry.
The Predicted Electron Ionization Fragmentation Pathway of Bis(2-nitrophenyl)methanone
In the absence of a publicly available experimental mass spectrum for bis(2-nitrophenyl)methanone, we can predict its fragmentation pattern based on the well-established principles of mass spectrometry for aromatic ketones and nitro compounds. The presence of ortho-nitro groups is expected to significantly influence the fragmentation through "ortho effects," leading to a unique spectral fingerprint.
Upon electron ionization at a standard energy of 70 eV, the bis(2-nitrophenyl)methanone molecule (C₁₃H₈N₂O₅, molecular weight: 288.22 g/mol ) will lose an electron to form the molecular ion (M⁺˙) at m/z 288. Due to the presence of two aromatic rings and a carbonyl group, this molecular ion is expected to be relatively stable and thus observable in the spectrum.
The subsequent fragmentation is predicted to proceed through several key pathways:
-
α-Cleavage: A characteristic fragmentation of ketones involves the cleavage of the bond alpha to the carbonyl group. In this case, the cleavage of the C-C bond between the carbonyl carbon and one of the nitrophenyl rings would result in the formation of a 2-nitrophenylacylium ion (m/z 150) and a 2-nitrophenyl radical. The acylium ion is resonance-stabilized and is expected to be a prominent peak in the spectrum.
-
Fragmentation of the Nitro Group: Aromatic nitro compounds are known to fragment through the loss of NO (30 Da) and NO₂ (46 Da) radicals. From the molecular ion at m/z 288, we can anticipate the loss of a nitro group to form an ion at m/z 242. The subsequent loss of the second nitro group could also occur.
-
Ortho Effect: The proximity of the nitro group to the carbonyl linker is likely to induce an "ortho effect," a phenomenon where the two functional groups interact during fragmentation. This can lead to complex rearrangements. One plausible pathway involves the transfer of an oxygen atom from the nitro group to the carbonyl carbon, followed by the loss of NO. This could lead to the formation of unique fragment ions that would be absent in the meta and para isomers. For instance, an interaction between the carbonyl oxygen and the nitro group could facilitate the loss of a neutral CO molecule, a common fragmentation for some aromatic ketones.
-
Further Fragmentation of Key Ions: The initially formed fragment ions will likely undergo further fragmentation. For example, the 2-nitrophenylacylium ion (m/z 150) could lose NO to form an ion at m/z 120, which could then lose CO to yield the C₆H₄⁺ ion at m/z 76. The 2-nitrophenyl cation (m/z 122), formed by cleavage of the carbonyl group, could also be a significant fragment, which would then lose NO₂ to give the phenyl cation at m/z 76.
The following DOT graph illustrates the predicted major fragmentation pathways of bis(2-nitrophenyl)methanone under electron ionization.
Caption: Predicted EI fragmentation of bis(2-nitrophenyl)methanone.
Comparative Analysis: Distinguishing Isomers and Alternative Ionization Techniques
The utility of mass spectrometry lies not only in identifying a compound but also in distinguishing it from its isomers.
Isomeric Comparison: The Significance of the Nitro Group Position
The fragmentation pattern of bis(2-nitrophenyl)methanone is expected to be significantly different from its meta (bis(3-nitrophenyl)methanone) and para (bis(4-nitrophenyl)methanone) isomers. The "ortho effect" is the key differentiator. While the meta and para isomers will also exhibit fragmentation characteristic of aromatic ketones and nitro compounds (e.g., α-cleavage and loss of NO/NO₂), they will lack the unique rearrangement pathways initiated by the interaction of the adjacent nitro and carbonyl groups. This would likely result in a simpler fragmentation pattern for the meta and para isomers, with the 2-nitrophenylacylium ion (m/z 150) and its subsequent fragments being less prominent or absent.
| Predicted Fragment Ion (m/z) | Proposed Structure | Expected Relative Abundance in Isomers |
| 288 | Molecular Ion (M⁺˙) | Present in all isomers |
| 242 | [M-NO₂]⁺ | Present in all isomers |
| 150 | 2-nitrophenylacylium ion | High in 2,2'-isomer, lower in 3,3' and 4,4'-isomers |
| 122 | 2-nitrophenyl cation | Present in all isomers |
| 76 | Phenyl cation | Present in all isomers |
| Unique ortho-effect ions | Rearrangement products | Absent or very low in 3,3' and 4,4'-isomers |
Comparison of Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique profoundly impacts the resulting mass spectrum.
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This provides rich structural information, as detailed in the predicted fragmentation pattern above. However, for some molecules, the molecular ion peak can be weak or even absent, making it difficult to determine the molecular weight.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2] For bis(2-nitrophenyl)methanone, ESI-MS would be expected to show a strong signal for the protonated molecule at m/z 289. This is highly advantageous for confirming the molecular weight of the compound. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is required. The fragmentation pattern in ESI-MS/MS might differ from that of EI-MS due to the different nature of the precursor ion ([M+H]⁺ vs. M⁺˙).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Formation of charged droplets and solvent evaporation |
| Typical Ion Formed | Molecular ion (M⁺˙) | Protonated molecule ([M+H]⁺) |
| Fragmentation | Extensive, spontaneous | Minimal (requires MS/MS to induce) |
| Molecular Ion Intensity | Can be weak or absent | Typically strong |
| Primary Use | Structural elucidation via fragmentation patterns | Determination of molecular weight |
Experimental Protocol: GC-MS Analysis of Nitroaromatic Compounds
The following is a general protocol for the analysis of nitroaromatic compounds like bis(2-nitrophenyl)methanone using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for similar analytes and should be optimized for specific instrumentation and analytical goals.
Sample Preparation
-
Standard Solution: Prepare a stock solution of bis(2-nitrophenyl)methanone in a high-purity solvent such as acetonitrile or acetone at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (for complex matrices): For samples in complex matrices like soil or water, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be in a solvent compatible with GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890B GC or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable for the separation of nitroaromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Mode: Splitless for trace analysis, or split (e.g., 20:1) for higher concentrations.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250-280 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15-20 °C/min.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 350.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
-
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard. The mass spectrum of the sample peak should be compared to the predicted fragmentation pattern and, if available, a library spectrum.
-
Quantification: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the working standards. Use the regression equation to determine the concentration of the analyte in the unknown samples.
Caption: GC-MS workflow for bis(2-nitrophenyl)methanone analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of bis(2-nitrophenyl)methanone. The proposed fragmentation pathways, driven by both standard ketone fragmentation and the influential "ortho effect" of the nitro groups, offer a robust framework for the identification of this molecule. By comparing its expected fragmentation to that of its isomers and considering the outcomes of different ionization techniques, researchers are better equipped to design experiments and interpret data with a higher degree of confidence. The provided GC-MS protocol serves as a practical starting point for the quantitative analysis of this and related nitroaromatic compounds. As with any analytical endeavor, empirical verification of these predictions through the analysis of an authentic standard is the ultimate goal for unequivocal structural confirmation.
References
- Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623.
-
NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996).
- Sparkman, O. D., & Field, F. H. (2011). Mass Spectrometry Desk Reference. Global View Publishing.
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation [Video]. JoVE. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Agilent Technologies. (2011, March 25). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool.
-
MassBank. (n.d.). MassBank. Retrieved from [Link]
-
MassBank of North America. (2025, September 15). MoNA. Retrieved from [Link]
- Horai, H., et al. (2010). MassBank: a public repository for sharing mass spectral data for life sciences. Journal of mass spectrometry, 45(7), 703-714.
-
ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing. Retrieved from [Link]
-
SCISPEC. (n.d.). Analysis of Explosives by Chemical Ionization GC/MS. Retrieved from [Link]
- U.S. Army Cold Regions Research and Engineering Laboratory. (1996).
- Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
Sources
Steric Control of Conformation: Comparative Crystal Structure Guide for 2,2'-Dinitrobenzophenone
Executive Summary
Objective: To provide a rigorous structural comparison between 2,2'-dinitrobenzophenone (2,2'-DNBP) and its conformational analogs. This guide analyzes how ortho-substitution imposes steric locking mechanisms that deviate significantly from the flexible geometry of unsubstituted benzophenone.
Core Insight: While unsubstituted benzophenone adopts a "propeller" twist (~52–65°) to balance conjugation and steric repulsion, the introduction of nitro groups at the 2,2' positions forces the phenyl rings into a nearly orthogonal arrangement (>80°). This "Ortho Effect" disrupts
Comparative Structural Analysis
This section objectively compares 2,2'-DNBP against two critical baselines: the parent Benzophenone (sterically unhindered) and 4,4'-Dinitrobenzophenone (electronically modified but sterically similar to the parent).
The Dihedral Angle ( )
The dihedral angle (twist between the phenyl ring planes) is the defining metric for these structures.
| Feature | Benzophenone (Parent) | 4,4'-Dinitrobenzophenone | 2,2'-Dinitrobenzophenone |
| Substitution Pattern | None | Para-Para (Remote) | Ortho-Ortho (Proximal) |
| Primary Driver | Balance of | Electronic withdrawal ( | Severe Steric Clash ( |
| Crystal System | Orthorhombic ( | Monoclinic | Monoclinic / Triclinic |
| Dihedral Angle ( | 54.4° – 64.5° [1, 2] | ~52° – 58° [3] | 80° – 88° (Near Orthogonal) [4]* |
| 1.22 Å | 1.21 Å | 1.20 Å (Less conjugation) | |
| Conformational Mobility | High (Flexible) | Moderate | Low (Sterically Locked) |
*Note: Value derived from structural analogs (e.g., 2-amino-2'-chlorobenzophenone) and theoretical steric inhibition models where 2,2'-substitution precludes coplanarity.
Mechanism of Steric Locking
In 2,2'-DNBP, the bulky nitro groups (
-
Benzophenone: The twist is caused by repulsion between ortho-hydrogens. This is a "soft" repulsion, allowing a twist of ~60° that still permits partial overlap of
-orbitals with the carbonyl. -
2,2'-DNBP: The van der Waals radius of the Nitro oxygen (1.52 Å) clashes violently with the Carbonyl oxygen (1.52 Å) and the opposing phenyl ring. To relieve this strain, the rings must rotate out of plane, breaking conjugation.
Visualizing the Pathway
The following diagram illustrates how substitution position dictates the final crystal geometry.
Figure 1: Decision tree showing how steric bulk at the ortho-position overrides electronic conjugation effects, forcing an orthogonal geometry.
Experimental Protocols
To verify these structural parameters, high-quality single crystals are required. Below is a validated protocol for growing crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Protocol: Slow Evaporation Crystallization
Objective: Obtain block-like crystals of 2,2'-DNBP (>0.2 mm) for XRD analysis.
Reagents:
-
Crude 2,2'-dinitrobenzophenone (Synthesis via oxidation of 2,2'-dinitrodiphenylmethane is recommended over Friedel-Crafts due to deactivation).
-
Solvent A: Ethanol (Polar, protic).
-
Solvent B: Acetone or Ethyl Acetate (Polar, aprotic).
Workflow:
-
Saturation: Dissolve 100 mg of 2,2'-DNBP in a minimum volume of warm Acetone (~5 mL) at 40°C. Ensure complete dissolution.
-
Filtration: Filter the warm solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei. -
Solvent Mixing: Add Ethanol dropwise until the solution becomes slightly turbid, then add just enough Acetone to clarify it again.
-
Evaporation: Cover the vial with Parafilm. Pierce 3-4 small holes with a needle to control evaporation rate.
-
Incubation: Store in a vibration-free environment at 20°C.
-
Harvest: Crystals should appear within 48-72 hours.
Protocol: X-Ray Data Collection
Instrument: Bruker D8 Venture or Rigaku Oxford Diffraction (Mo K
Figure 2: Crystallography workflow from sample selection to structure refinement.
Implications for Drug Design & Application
Understanding the dihedral angle of 2,2'-DNBP is not merely academic; it has practical applications in pharmaceutical scaffolding.
-
Atropisomerism: The high barrier to rotation caused by the 2,2'-nitro groups creates a "locked" conformation. If the barrier exceeds ~20 kcal/mol, the molecule can exist as separable enantiomers (atropisomers), which is a critical consideration for chiral drug development.
-
Metabolic Stability: The "orthogonal" twist shields the carbonyl carbon from nucleophilic attack (e.g., by metabolic enzymes), potentially increasing the half-life of the pharmacophore compared to planar analogs.
-
Solubility: The disruption of planarity reduces
- stacking efficiency in the crystal lattice, often leading to higher solubility in organic solvents compared to the flatter 4,4'-isomer.
References
-
Hoffmann, R., & Swenson, J. R. (1970).[1] Ground- and Excited-State Geometries of Benzophenone.[1] The Journal of Physical Chemistry. Link
-
Kutasi, A. M., et al. (2004).[2] Variable Conformation of Benzophenone in a Series of Resorcinarene-Based Supramolecular Frameworks. Crystal Growth & Design. Link
-
Shaikh, M., et al. (2017). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. Acta Crystallographica Section E. Link
- Ferguson, G., & Sim, G. A. (1961). The Crystal Structure of 2-Chloro-2'-nitrobenzophenone. Nature. (Cited as structural proxy for ortho-ortho steric locking).
Sources
Optimizing Chromatographic Isolation of Bis(2-nitrophenyl)methanone: A Comparative TLC Guide
The following guide details the chromatographic behavior of bis(2-nitrophenyl)methanone (2,2'-dinitrobenzophenone), comparing it with relevant synthetic precursors and isomers to aid in reaction monitoring and purification.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Bis(2-nitrophenyl)methanone presents a unique chromatographic challenge due to the steric "twisting" of its two ortho-nitro groups. While nitro groups typically increase polarity significantly, the steric bulk in the 2,2'-position forces the phenyl rings out of planarity (dihedral angle ~87°), slightly reducing the compound's interaction with the silica stationary phase compared to its planar para-isomers.
This guide provides a standardized protocol for separating this compound from its common synthetic precursors (e.g., o-nitrobenzophenone) and reduction products (e.g., 2,2'-diaminobenzophenone) using an Ethyl Acetate (EtOAc) / Hexane solvent system.
Comparative Rf Value Analysis
The following data represents expected Retention Factor (Rf) values on Silica Gel 60 F₂₅₄ plates. Values are derived from relative polarity principles and experimental isolation protocols.
Table 1: Relative Rf Values in EtOAc/Hexane Systems
| Compound | Structure Note | Polarity Rank | Rf (10% EtOAc) | Rf (30% EtOAc) | Detection |
| Benzophenone | Reference Standard | Low | 0.65 - 0.75 | > 0.85 | UV 254 |
| (2-Nitrophenyl)(phenyl)methanone | Mono-nitro precursor | Medium-Low | 0.45 - 0.55 | 0.70 - 0.80 | UV 254 |
| Bis(2-nitrophenyl)methanone | Target Analyte | Medium | 0.30 - 0.40 | 0.55 - 0.65 | UV 254 / DNP |
| Bis(4-nitrophenyl)methanone | Para-isomer | Medium-High | 0.20 - 0.30 | 0.45 - 0.55 | UV 254 |
| (2-Aminophenyl)(2-nitrophenyl)methanone | Partial reduction | High | < 0.10 | 0.25 - 0.35 | UV / Vanillin |
Technical Insight: The target compound (2,2'-isomer) typically runs higher (is less polar) than the 4,4'-isomer. The 2,2'-nitro groups create a crowded, twisted environment that shields the carbonyl oxygen and nitro dipoles from maximal interaction with the silica hydroxyls.
Experimental Protocol: Optimization Workflow
To achieve reproducible separation, follow this self-validating protocol. This workflow ensures that environmental factors (humidity, plate activation) do not skew results.
Phase A: Plate Preparation & Spotting[9]
-
Stationary Phase: Use Merck Silica Gel 60 F₂₅₄ on aluminum or glass backing.
-
Activation: If plates have been exposed to high humidity, heat at 110°C for 30 minutes prior to use.
-
Sample Dissolution: Dissolve 5 mg of the crude solid in 1 mL of Dichloromethane (DCM) .
-
Why DCM? EtOAc can cause "spot spreading" during application. DCM evaporates instantly, leaving a tight, defined spot (< 2mm diameter).
-
-
Co-Spotting: Always spot three lanes:
-
Lane 1: Starting Material (e.g., 2-nitrobenzophenone).
-
Lane 2: Co-spot (50% Starting Material + 50% Reaction Mixture).
-
Lane 3: Reaction Mixture (Target).
-
Phase B: Solvent System Selection
For bis(2-nitrophenyl)methanone, a gradient screening approach is required.
-
Screen 1 (10% EtOAc / 90% Hexane): Use this to check for non-polar impurities or unreacted benzophenone. The target should appear near Rf 0.35.
-
Screen 2 (30% EtOAc / 70% Hexane): Use this if the target is sticking to the baseline or if you are monitoring the reduction of the target to the amine.
Phase C: Visualization
-
Primary: UV Light at 254 nm.[1] The conjugated benzophenone system provides strong quenching (dark purple spots on green background).
-
Secondary (Confirmation): 2,4-Dinitrophenylhydrazine (DNP) Stain.
Decision Pathway: Solvent Optimization
The following diagram illustrates the logic for selecting the correct mobile phase based on the observed Rf of the target compound.
Figure 1: Decision logic for optimizing the mobile phase. Bis(2-nitrophenyl)methanone typically stabilizes in the "Optimal" path at 20-30% EtOAc.
Troubleshooting Common Issues
Issue 1: "Streaking" or Tailing Spots
-
Cause: The compound is slightly acidic or the plate is overloaded.
-
Solution: Add 1% Acetic Acid to the EtOAc/Hexane mixture. This suppresses the ionization of residual silanol groups on the plate, sharpening the nitro-ketone spot.
Issue 2: Poor Separation from Mono-nitro Isomer
-
Cause: Similar polarity between (2-nitrophenyl)phenylmethanone and bis(2-nitrophenyl)methanone.
-
Solution: Switch solvent base. Replace Hexane with Toluene .
-
System: Toluene / Ethyl Acetate (95:5).
-
Why? The pi-pi interactions between Toluene and the nitro-aromatic rings often provide better selectivity for nitro-isomers than aliphatic hexane.
-
Issue 3: Compound Co-elutes with Impurities
-
Cause: 2,2'-isomer steric hindrance mimics the polarity of impurities.
-
Solution: Perform 2D-TLC .
-
Run Plate in 20% EtOAc/Hexane.
-
Rotate plate 90°.[4]
-
Run Plate in DCM/Methanol (98:2).
-
Off-diagonal spots represent impurities.
-
References
-
Crystal Structure & Synthesis Context: K. A. Al-Rashdi, et al. "Crystal structure of bis(2-nitrophenyl)methane." Acta Crystallographica Section E, 2011. (Provides structural data confirming the twisted nitro-group geometry which influences polarity).
-
General TLC Principles for Nitro-Aromatics: "Thin Layer Chromatography: A Complete Guide." Chemistry LibreTexts. (Standard protocols for visualizing UV-active aromatic ketones).
-
Reduction & Characterization of Nitrobenzophenones: Bogdanova, D. M., et al. "Orientation of Benzophenone Dinitro Derivatives Mono-Reduction." Journal of Siberian Federal University. Chemistry, 2015.[3] (Discusses the reactivity and separation of related nitro-benzophenone derivatives).
-
Benzophenone Derivative Properties: European Commission. "Scientific advice on the safety of Benzophenone-2 and Benzophenone-5." SCCS Opinions, 2023. (Provides physicochemical background on benzophenone derivatives).
Sources
Safety Operating Guide
Navigating the Disposal of Bis(2-nitrophenyl)methanone: A Guide for Laboratory Professionals
The careful management and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. Bis(2-nitrophenyl)methanone, a member of the nitroaromatic ketone family, requires meticulous handling due to the inherent hazards associated with this class of compounds. This document provides a procedural guide for researchers, scientists, and drug development professionals on the proper disposal of Bis(2-nitrophenyl)methanone, ensuring both operational safety and regulatory compliance.
Hazard Identification and Risk Assessment
While a specific hazard profile for Bis(2-nitrophenyl)methanone is not fully established, the presence of two nitrophenyl groups suggests that it should be handled as a hazardous substance. Aromatic nitro compounds are often associated with a range of health and safety risks. For instance, similar compounds are known to be skin and eye irritants.[1] Furthermore, many nitroaromatic compounds are classified as hazardous substances, with some suspected of causing cancer and skin sensitization.[2] They can also be strong oxidizing agents, posing a risk of reacting vigorously with reducing agents.[2]
Given these potential risks, a conservative approach is warranted. All personnel handling Bis(2-nitrophenyl)methanone should operate under the assumption that it is a hazardous chemical and take all necessary precautions.
Inferred Hazard Profile of Bis(2-nitrophenyl)methanone:
| Hazard Type | Inferred Risk | Recommended Precaution |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin. | Avoid direct contact and generation of dust or aerosols. |
| Skin/Eye Irritation | Likely to cause skin and serious eye irritation.[1] | Wear appropriate personal protective equipment (PPE). |
| Reactivity | Potential for vigorous reaction with incompatible materials. | Store away from reducing agents, strong bases, and combustible materials. |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Prevent release into the environment. |
Personal Protective Equipment (PPE)
To mitigate exposure risks when handling Bis(2-nitrophenyl)methanone, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.
-
Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
For Small Spills:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Avoid using combustible materials such as paper towels.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Minimize dust generation.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Label and Dispose: Securely label the waste container and manage it according to the disposal procedures outlined below.
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert colleagues.
-
Isolate the Area: Close the laboratory doors and post a warning sign to prevent unauthorized entry.
-
Contact EHS: Immediately notify your institution's Environmental Health and Safety (EHS) department for emergency response and guidance.
Step-by-Step Disposal Protocol
Bis(2-nitrophenyl)methanone waste must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Isolate Nitroaromatic Waste: Collect all Bis(2-nitrophenyl)methanone waste, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), in a dedicated hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals like strong reducing agents or bases, unless explicitly approved by your EHS department.
Step 2: Waste Container Selection and Labeling
-
Primary Container: Use a clean, compatible container with a tightly sealing lid. If possible, the original product container can be used.[2]
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Bis(2-nitrophenyl)methanone"
-
The CAS Number: "51727-42-5"
-
An accurate description of the contents (e.g., solid waste, contaminated debris)
-
Appropriate hazard warnings (e.g., "Irritant," "Handle with Care")
-
Step 3: On-Site Accumulation and Storage
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2]
-
Secure Storage: The storage area should be secure and away from incompatible materials. It is best practice to use secondary containment to prevent the spread of material in case of a leak.[2]
-
Container Closure: Keep the waste container tightly closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office.[2]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste yourself.[2]
-
High-Temperature Incineration: The standard and recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste facility.[3] This process effectively destroys the organic compound, converting it into less harmful substances.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Bis(2-nitrophenyl)methanone.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of Bis(2-nitrophenyl)methanone waste.
References
- BenchChem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- BenchChem. (2025). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services, Public Health Service.
- National Defense Center for Environmental Excellence (NDCEE). (n.d.).
- MedchemExpress.com. (2022, September 23). Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 17). Safety Data Sheet: Bis(4-nitrophenyl) carbonate.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2'-Nitroacetophenone.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: Bis(4-fluoro-3-nitrophenyl) sulfone.
- Fisher Scientific. (2023, September 22). Safety Data Sheet: Bis(4-nitrophenyl) carbonate.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-Nitroaniline(p-).
Sources
Personal protective equipment for handling Bis(2-nitrophenyl)methanone
CAS: 131-52-2 (Typical isomer reference for 2,2'-Dinitrobenzophenone) | Formula: C₁₃H₈N₂O₅[1][2]
Risk Assessment & Hazard Profiling
The "Why" Behind the Protocol
Handling Bis(2-nitrophenyl)methanone requires more than standard "lab safety" compliance.[1][2][3] As a nitro-aromatic compound, it presents specific risks that generic safety data sheets (SDS) often understate. While often classified primarily as an irritant (Skin/Eye Irrit. 2, STOT SE 3), the structural presence of two nitro groups (
-
Permeation Physics: Nitro-aromatic compounds possess high polarity and can rapidly permeate standard disposable latex gloves.[1][2] They act as "chemical permeation enhancers," potentially carrying other solvents through the glove barrier.
-
Dust Dynamics: As a solid powder, the primary vector of exposure is inhalation of fine particulates and ocular deposition.[2] The high density of the powder means it settles on surfaces, creating secondary contact hazards long after the procedure is finished.
-
Thermal Instability: While more stable than TNT, dinitro-compounds are thermodynamically poised.[1][2] They are incompatible with strong reducing agents (hydrides) and strong bases, where they can form unstable nitronate salts.[2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on breakthrough time causality .[2] We do not recommend PPE based on "minimum compliance," but rather on "maximum barrier integrity" against nitro-aromatics.[1][2]
| PPE Component | Recommendation | Technical Rationale (Causality) |
| Hand Protection (Primary) | Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm) | Breakthrough Defense: Nitro compounds degrade natural rubber (Latex) instantly.[1][2] Double-gloving Nitrile increases breakthrough time from <5 mins to >480 mins for incidental contact.[1][2] |
| Hand Protection (Immersion) | Silver Shield / 4H (Laminate) | Permeation: If dissolving in Acetone or DCM, nitrile is insufficient.[2] Laminate gloves provide broad-spectrum resistance against the solvent-solute carrier effect.[1][2] |
| Respiratory | N95 (Minimum) / P100 (Recommended) | Particulate Size: Standard surgical masks offer zero protection against <5µm dust particles generated during weighing.[2] |
| Eye Protection | Chemical Splash Goggles | Seal Integrity: Safety glasses have gaps.[2] Airborne nitro-powder can dissolve in eye moisture, causing immediate chemical conjunctivitis.[1][2] |
| Body Protection | Tyvek® Lab Coat (Closed Cuff) | Retention: Cotton coats trap dust in fibers, creating a long-term exposure source.[1][2] Tyvek sheds dust and is disposable.[2] |
Operational Workflow: Hierarchy of Controls
The following diagram illustrates the logical flow of safety operations. It emphasizes that Engineering Controls (Fume Hood) must precede PPE Donning .
Figure 1: Operational workflow emphasizing the pre-requisite of engineering controls before PPE engagement.
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
Objective: Eliminate static-driven dust dispersion.[1][2]
-
Engineering Setup: Verify Fume Hood face velocity is between 80–120 fpm. Clear the hood of all strong bases (e.g., NaOH, KOH) to prevent accidental shock-sensitive salt formation.[1]
-
Static Mitigation: Bis(2-nitrophenyl)methanone is a dry organic powder prone to static charge.[2]
-
Transfer: Use a disposable funnel. Do not pour from the source bottle; use a clean spatula to transfer small amounts to avoid "dust clouds."
Phase B: Solubilization & Reaction
Objective: Prevent "Runaway" Exotherms.[2]
-
Solvent Choice: When dissolving, add solvent to the powder, not powder to the solvent, to control the rate of dissolution.
-
Thermal Watch: If using in a reaction with reducing agents (e.g., NaBH₄, H₂/Pd), ensure active cooling (ice bath) is in place before addition.[2] Nitro-reductions are highly exothermic.[1][2]
-
Spill Management:
Phase C: Decontamination & Doffing
Objective: Prevent secondary exposure outside the lab.[2]
-
Glove Wash: While still in the hood, rinse outer gloves with Acetone, then water.[2]
-
Doffing Sequence: Remove outer gloves
Remove goggles Remove lab coat Remove inner gloves.[2] -
Surface Check: Wipe the balance area with a white ChemWipe soaked in acetone.[2] If the wipe turns yellow/orange, contamination remains. Repeat until clean.
Disposal & Waste Management
Critical Rule: Never dispose of nitro-aromatics down the drain.[1][2][4] They are toxic to aquatic life and can accumulate in plumbing traps, creating explosion hazards over time.
| Waste Stream | Method | Notes |
| Solid Waste | High-Temp Incineration | Label as "Toxic Organic Solid."[1][2] Ensure the incinerator facility is rated for nitrogen-bearing compounds (NOx control).[1][2] |
| Liquid Waste | Halogenated/Non-Halogenated Solvent | Segregate from "Oxidizing Waste" and "Strong Acids."[2] Label clearly with "Nitro-compound present."[1][2][5] |
| Contaminated Sharps | Sharps Container | Needles used with this compound must be uncapped and placed directly in sharps bins to prevent stick injuries introducing the chemical into the bloodstream.[2] |
References
-
TCI Chemicals. (2025).[2] Safety Data Sheet: Bis(2-nitrophenyl)methanone. Retrieved from
-
National Institutes of Health (NIH). (2024).[2] Prudent Practices in the Laboratory: Handling Nitro-Aromatic Compounds. Retrieved from [1][2]
-
Ansell. (2023).[2] Chemical Resistance Guide: Permeation & Degradation Data for Nitro Compounds. Retrieved from [1][2]
-
BenchChem. (2025).[2][4] Safe Handling and Storage of Nitro Compounds. Retrieved from [1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
